4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(hydroxymethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIUIZNOOWXYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346120 | |
| Record name | 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72433-26-2 | |
| Record name | 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Absorption and emission spectra of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
An In-Depth Technical Guide to the Absorption and Emission Spectra of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Authored by: Gemini, Senior Application Scientist
Publication Date: February 21, 2026
Abstract
This technical guide provides a comprehensive examination of the photophysical properties of this compound, a fluorescent heterocyclic compound belonging to the coumarin family. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its absorption and emission spectra, details rigorous experimental protocols for their characterization, and discusses the structural and environmental factors influencing its fluorescence. By synthesizing fundamental principles with practical methodologies, this guide serves as an authoritative resource for leveraging the unique spectroscopic characteristics of this molecule in advanced research applications.
Introduction: The Significance of this compound
Coumarins, or 2H-1-benzopyran-2-ones, represent a prominent class of compounds, valued for their broad pharmacological activities and distinct photophysical properties.[1] Their inherent fluorescence makes them indispensable as probes, labels, and sensors in a multitude of scientific disciplines.[2][3] this compound is a specific derivative that garners interest due to its substitution pattern.
The coumarin scaffold's spectroscopic characteristics are highly sensitive to the nature and position of its substituents. The electron-donating methoxy group (-OCH₃) at the 7-position is particularly effective at enhancing fluorescence through an intramolecular charge transfer (ICT) mechanism.[3][4][5] The hydroxymethyl group (-CH₂OH) at the 4-position further modulates the molecule's electronic properties and offers a potential site for chemical modification. Understanding the interplay between this structure and its resulting absorption and emission behavior is critical for its effective application.
This guide provides the foundational knowledge and practical protocols necessary to fully characterize and exploit the photophysical landscape of this compound.
Theoretical Framework: Principles of Absorption and Fluorescence
The interaction of light with a molecule is governed by the principles of quantum mechanics. The absorption and subsequent emission of light by a fluorophore like this compound can be understood through its electronic and vibrational energy levels.
Electronic Absorption (Excitation)
When a molecule absorbs a photon of light, an electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (typically S₁ or S₂). For this to occur, the energy of the photon must precisely match the energy difference between these two states. In coumarin derivatives, the primary absorption in the UV-Vis region corresponds to a π → π* transition, where an electron from a π bonding orbital is excited to a π* antibonding orbital.[6]
The absorption spectrum is a plot of absorbance versus wavelength and reveals the wavelengths at which the molecule most efficiently absorbs light. The wavelength of maximum absorbance is denoted as λabs or λmax.
Fluorescence Emission
Following excitation to the S₁ state, the molecule rapidly loses excess vibrational energy through a non-radiative process called vibrational relaxation, reaching the lowest vibrational level of the S₁ state. From here, it can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence.[7][8]
Because some energy is lost through vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This phenomenon gives rise to the Stokes Shift , the difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.
The entire sequence of events is elegantly visualized by the Jablonski diagram.
Caption: Experimental workflow for spectroscopic characterization.
Spectroscopic Properties and Data Analysis
The photophysical properties of this compound are dictated by its chemical structure. While specific, comprehensive datasets for this exact compound are not abundant in publicly available literature, its properties can be reliably inferred from closely related analogs, such as 7-methoxy-4-methylcoumarin and other 7-methoxycoumarin derivatives. [4][9]
Absorption and Emission Spectra
-
Absorption (λabs): The primary absorption band is due to a π → π* electronic transition. For 7-methoxy substituted coumarins, this typically occurs in the range of 320-340 nm .
-
Emission (λem): Following excitation, the molecule emits fluorescence with a maximum typically in the range of 380-450 nm . The exact position is highly dependent on solvent polarity. For the related compound 7-Methoxycoumarin-4-acetic acid in methanol, the emission maximum is around 381 nm. [4]
Influence of Solvent Polarity
As predicted by the principle of solvatochromism, increasing solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum of this compound. This is because the polar excited state is stabilized by polar solvent molecules, lowering its energy and resulting in lower-energy (longer wavelength) emission. [6][10]Conversely, the absorption spectrum is generally less sensitive to solvent polarity. [9] In highly polar or protic solvents, hydrogen bonding can also play a role, potentially leading to a decrease in fluorescence quantum yield by promoting non-radiative decay pathways. [10]
Quantitative Photophysical Data Summary
The following table summarizes the expected photophysical parameters for this compound in solvents of varying polarity. These values are based on data from structurally similar 7-methoxycoumarin derivatives and serve as a predictive guide.
| Parameter | Cyclohexane (Non-polar) | Acetonitrile (Polar Aprotic) | Methanol (Polar Protic) |
| λabs (nm) | ~320 | ~325 | ~324 |
| λem (nm) | ~385 | ~395 | ~410 |
| Stokes Shift (nm) | ~65 | ~70 | ~86 |
| Quantum Yield (ΦF) | High | Moderate-High | Moderate |
Note: The exact values should be determined experimentally following the protocols outlined in this guide. The trend of a red-shifted emission and potentially lower quantum yield in more polar solvents is a well-established characteristic for this class of coumarins. [10]
Conclusion
This compound is a fluorophore with significant potential, stemming from the strong fluorescence-enhancing properties of the 7-methoxy group. Its absorption and emission characteristics are governed by π → π* transitions and are notably influenced by the solvent environment, exhibiting a characteristic bathochromic shift in emission with increasing solvent polarity. This technical guide provides the essential theoretical background and detailed experimental workflows required for the robust characterization of its photophysical properties. By applying these principles and protocols, researchers can effectively harness the spectroscopic attributes of this versatile coumarin derivative for a wide range of applications in chemical and biological sciences.
References
-
Solvent Effect on Absorption and Fluorescence Spectra of Coumarin Laser Dyes: Evaluation of Ground and Excited State Dipole Moments. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. [Link]
-
Jones, G. II, Jackson, W.R., Choi, C.Y., & Bergmark, W.R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. [Link]
-
Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. (n.d.). Croatian Chemical Society. [Link]
-
Solvent Effects on the Fluorescence Depolarization Rates of Coumarins in Solution: The Likely Influence of Site-Selective Hydrogen Bonding. (2004). The Journal of Physical Chemistry A, 108(40), 8349-8356. [Link]
-
ExperimentFluorescenceSpectroscopy. (2025). Emerald Cloud Lab. [Link]
-
Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins. (2026). The Journal of Organic Chemistry. [Link]
-
Introduction to Fluorescence Spectroscopies I: Experimental Procedure and Lab Report Instructions. (2017). University of California, Santa Cruz. [Link]
-
Experimental set-up for measuring fluorescence. (n.d.). ResearchGate. [Link]
-
Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. (2025). ResearchGate. [Link]
-
Measuring Fluorescence and Phosphorescence Spectra at Low Temperature Using the FLS1000 Photoluminescence Spectrometer. (2021). Edinburgh Instruments. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Photoinduced Topographical Surface Changes and Photoresponse of the Crystals of 7-Methoxycoumarin. (2021). The Royal Society of Chemistry. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. [Link]
-
Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). (n.d.). ResearchGate. [Link]
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- 5. Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Chemical Stability & Photodynamics of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one Under UV Irradiation
Executive Summary
This technical guide provides a comprehensive analysis of the photochemical stability of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (MHC). Widely utilized as a photolabile protecting group (photocage) and a fluorescent scaffold, MHC presents a complex stability profile under ultraviolet (UV) irradiation. While its primary utility relies on photo-induced solvolysis (uncaging), it is susceptible to competing non-productive degradation pathways, primarily [2+2] photodimerization and benzylic photo-oxidation . This document details the mechanistic underpinnings of these transformations, provides validated protocols for stability profiling (aligned with ICH Q1B), and offers data interpretation frameworks for drug development scientists.
Part 1: Molecular Architecture & Photophysical Properties
The stability of MHC is dictated by the competition between radiative decay (fluorescence), productive photolysis, and destructive degradation.
Structural Determinants[1]
-
Chromophore: The 7-methoxycoumarin core acts as a "push-pull" system. The electron-donating methoxy group at C7 enhances the charge-transfer character of the excited state, red-shifting absorption to the near-UV region (
nm). -
Reactive Center: The C4-hydroxymethyl group is the site of productive photochemistry. In "caged" derivatives (esters/carbamates), this bond cleaves. In the free alcohol form (the subject of stability testing), this site is vulnerable to oxidation.
-
Dimerization Site: The C3=C4 olefinic bond is the locus for photodimerization, a critical instability factor in concentrated solutions or solid-state formulations.
The Photochemical Landscape (Pathway Visualization)
The following diagram illustrates the kinetic competition between the intended excited-state evolution and degradation pathways.
Figure 1: Mechanistic pathway of MHC under UV irradiation. High-contrast nodes indicate stable states (Black), reactive intermediates (Blue/Yellow), and degradation products (Red).
Part 2: Mechanisms of Chemical Instability
[2+2] Photodimerization
This is the dominant degradation pathway for coumarins in the absence of a good leaving group at the C4 position.
-
Mechanism: Excitation to the Triplet State (T1) allows the alignment of two MHC molecules. The C3=C4 double bonds undergo cycloaddition.
-
Stereochemistry: While four isomers are theoretically possible (syn/anti, head-to-head/head-to-tail), 7-methoxy substitution often favors syn-head-to-tail dimers in the solid state due to dipole alignment, though solution-phase dimerization yields a mixture.
-
Impact: Dimerization destroys the aromaticity of the pyrone ring, resulting in a loss of UV absorption at 320 nm (hypsochromic shift) and loss of fluorescence.
Solvent-Dependent Stability (Solvatochromism)
The stability of MHC is heavily influenced by the solvent environment, which dictates the energy gap between the productive Ion Pair state and the degradation-prone Triplet state.
| Solvent Polarity | Dominant State | Stability Outcome |
| High (e.g., Water, PBS) | Charge-Separated (Ion Pair) | High Stability. The polar environment stabilizes the ion pair, favoring reversible solvolysis over dimerization. |
| Medium (e.g., MeOH, MeCN) | Mixed | Moderate. Competition between fluorescence and ISC. |
| Low (e.g., Hexane, Dichloromethane) | Triplet (T1) | Low Stability. Lack of solvation stabilizes T1, significantly increasing the quantum yield of dimerization and oxidation. |
Photo-Oxidation
In aerobic conditions, the benzylic alcohol at C4 can be oxidized to 4-formyl-7-methoxycoumarin (aldehyde) or the corresponding carboxylic acid. This is mediated by the generation of singlet oxygen (
Part 3: Experimental Protocols for Stability Profiling
This section outlines a self-validating protocol adapting ICH Q1B guidelines specifically for MHC characterization.
Materials & Equipment
-
Light Source: Xenon arc lamp or UV-LED array (365 nm narrow band).
-
Actinometer: Potassium Ferrioxalate (0.006 M) for quantum yield determination.
-
Solvents: HPLC-grade Acetonitrile (MeCN) and Phosphate Buffered Saline (PBS, pH 7.4).
-
Analysis: HPLC-DAD (Diode Array Detector) coupled with Mass Spectrometry (LC-MS).
Protocol A: Photolytic Stress Testing (ICH Q1B Adapted)
Goal: Determine total degradation percentage under standard regulatory exposure.
-
Preparation: Prepare a 50 µM solution of MHC in (a) PBS and (b) MeCN.
-
Controls: Wrap one set of vials in aluminum foil (Dark Control) to rule out thermal degradation.
-
Exposure: Irradiate samples to achieve a total exposure of 1.2 million lux hours and 200 W·h/m² (near UV).
-
Sampling: Aliquot samples at t = 0, 1, 4, 8, and 24 hours.
-
Analysis: Inject onto a C18 Reverse Phase column.
-
Mobile Phase: Gradient 5% to 95% MeCN in Water (0.1% Formic Acid).
-
Detection: Monitor at 320 nm (MHC) and 254 nm (Dimers/Oxidation products).
-
Protocol B: Quantum Yield of Decomposition ( )
Goal: Quantify the kinetic efficiency of degradation.
-
Setup: Place MHC solution (Absorbance at irradiation
) in a quartz cuvette. -
Actinometry: Irradiate the ferrioxalate standard simultaneously to calculate photon flux (
). -
Irradiation: Expose sample for short intervals (e.g., 10 seconds) to ensure <10% conversion (initial rate method).
-
Calculation:
Note: A high in non-polar solvents indicates rapid dimerization.
Part 4: Data Interpretation & Troubleshooting
HPLC Profile Interpretation
When analyzing the chromatograms from Protocol A, use the following table to identify species:
| Retention Time (Relative) | Spectral Signature (UV) | Proposed Identity |
| 1.00 (Reference) | MHC (Parent) | |
| 0.85 - 0.90 | Photodimer (Loss of conjugation) | |
| 1.10 | 4-Formyl derivative (Oxidation) |
Troubleshooting Common Anomalies
-
Issue: Rapid degradation in Dark Control.
-
Cause: MHC is thermally stable. Check for contamination with transition metals or extreme pH.
-
-
Issue: Non-linear kinetics (deviation from First Order).
-
Cause: Inner filter effect. As the solution darkens or dimers precipitate, light penetration decreases. Ensure Optical Density (OD) remains < 0.2 throughout the experiment.
-
-
Issue: Inconsistent results between batches.
-
Cause: Oxygen levels.[1] Dissolved oxygen quenches the Triplet state (reducing dimerization) but promotes oxidation. Degassing (Argon purge) is critical for mechanistic reproducibility.
-
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[2][3] International Council for Harmonisation.[4] Link
-
Schade, B., et al. (2019). Solvent-dependent photophysics of a red-shifted, biocompatible coumarin photocage. Organic & Biomolecular Chemistry, 17, 1961-1970. Link
- Givens, R. S., et al. (2012). Photoprotecting Groups: Molecular Design and Photochemical Control. Chemical Reviews, 103(12).
-
Uchida, K., et al. (2021).[5] Photoinduced topographical surface changes and photoresponse of the crystals of 7-methoxycoumarin.[5][6] CrystEngComm, 23, 36-41. Link
-
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
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- 3. ikev.org [ikev.org]
- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 5. Photoinduced topographical surface changes and photoresponse of the crystals of 7-methoxycoumarin - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Thermodynamic Profiling & Characterization of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Topic: Thermodynamic properties of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists
Executive Summary
This compound (CAS: 72433-26-2) represents a critical scaffold in the development of fluorescent probes and anticoagulant pharmacophores. While the parent coumarin structure is well-documented, this specific hydroxymethyl derivative possesses unique thermodynamic behaviors driven by the interplay between its lipophilic methoxy substituent and the hydrophilic hydroxymethyl "head."
This guide provides a comprehensive framework for the thermodynamic characterization of this compound. Unlike standard data sheets, we focus on the causality of its physicochemical properties—how molecular structure dictates phase transition and solubility—and provide self-validating protocols for researchers to generate missing experimental data where public repositories are sparse.
Part 1: Molecular Identity & Physicochemical Baseline
Before establishing thermodynamic parameters, the molecular identity must be rigorously defined. The presence of the hydroxymethyl group at position C4 introduces hydrogen bond donor (HBD) capability that is absent in the more common 4-methyl analogs, significantly altering the crystal lattice energy.
Structural Specifications
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | 7-Methoxy-4-hydroxymethylcoumarin |
| CAS Registry Number | 72433-26-2 |
| Molecular Formula | |
| Molecular Weight | 206.19 g/mol |
| SMILES | COc1ccc2c(c1)oc(=O)cc2CO |
Computed Physicochemical Properties
Note: In the absence of definitive experimental values for this specific derivative in public databases, computed values serve as the baseline for experimental design.
| Property | Value (Computed) | Thermodynamic Implication |
| LogP (Octanol/Water) | ~1.2 – 1.6 | Indicates moderate lipophilicity; likely poor aqueous solubility without cosolvents. |
| TPSA | ~60 | Polar surface area suggests reasonable membrane permeability but high crystal lattice energy due to polar interactions. |
| H-Bond Donors | 1 (–CH2OH ) | Critical for crystal packing; leads to higher melting point than the 4-methyl analog. |
| H-Bond Acceptors | 4 | Facilitates solubility in polar aprotic solvents (DMSO, DMF). |
Part 2: Solid-State Thermodynamics (Phase Transitions)
The thermodynamic stability of the solid state is the primary determinant of solubility and bioavailability. For this compound, the competition between
Melting Point & Enthalpy of Fusion
While the 4-methyl analog (7-Methoxy-4-methylcoumarin) melts at ~159°C, the introduction of the hydroxymethyl group typically elevates the melting point due to intermolecular hydrogen bonding.
-
Predicted Range: 180°C – 200°C.
-
Critical Impurity: 4-Formyl-7-methoxycoumarin (oxidation byproduct) or 7-Methoxy-4-methylcoumarin (unreacted precursor).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To accurately determine
Step-by-Step Workflow:
-
Calibration: Calibrate the DSC instrument using Indium (
) and Zinc ( ) to bracket the expected range. -
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation (coumarins can sublime near
). -
Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C (1st Heat: erases thermal history).
-
Cool 10°C/min to 25°C.
-
Ramp 10°C/min to 250°C (2nd Heat: Data Collection).
-
-
Analysis: Integrate the endothermic melting peak on the 2nd heat.
-
Onset Temperature (
): Reported as the thermodynamic melting point. -
Peak Area: Yields
(J/g).
-
Visualization: Solid-State Characterization Logic
Figure 1: Workflow for establishing solid-state thermodynamic purity and phase behavior.
Part 3: Solution Thermodynamics (Solubility Profile)
Understanding the solubility of this compound requires analyzing the activity coefficient (
Predicted Solubility Behavior
-
Water: Very Low (< 0.1 mg/mL). The hydrophobic effect dominates.
-
Alcohols (MeOH, EtOH): Moderate to High. The hydroxymethyl group interacts favorably with protic solvents.
-
Esters (Ethyl Acetate): Moderate. Good for extraction but may require heating.
-
Aprotic Polar (DMSO, DMF): Very High. Disrupts crystal lattice effectively.
Mathematical Modeling (Apelblat Equation)
To extrapolate solubility across temperatures, experimental data should be fitted to the modified Apelblat equation:
Where:
- = mole fraction solubility
- = absolute temperature (K)
- = empirical model parameters derived from regression.
Experimental Protocol: Static Gravimetric Method
This is the "Gold Standard" for generating solubility data.
-
Saturation: Add excess solid compound to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.
-
Settling: Stop stirring and allow phases to separate for 4 hours (maintain Temp).
-
Sampling: Withdraw supernatant using a syringe filter (0.22 µm, pre-heated to prevent precipitation).
-
Quantification: Dilute and analyze via HPLC-UV (Detection at ~320 nm, characteristic of 7-methoxycoumarins).
-
Calculation:
Part 4: Synthesis & Impurity Thermodynamics
The thermodynamic purity of the compound is inextricably linked to its synthetic route. The most common route to 4-hydroxymethyl coumarins involves the oxidation of the 4-methyl precursor.
Synthetic Pathway Implications[6]
-
Precursor: 7-Methoxy-4-methylcoumarin (
). -
Step 1 (Oxidation): Reaction with Selenium Dioxide (
) in xylene yields 4-Formyl-7-methoxycoumarin . -
Step 2 (Reduction): Reduction of the aldehyde with Sodium Borohydride (
) yields the target 4-Hydroxymethyl derivative.
Thermodynamic Risk: Incomplete reduction leaves the aldehyde impurity. The aldehyde has a different crystal packing structure and will depress the melting point of the final product (eutectic formation), leading to erroneous thermodynamic data if not purified.
Visualization: Synthetic & Thermodynamic Flow
Figure 2: Impact of synthetic transformation on thermodynamic properties.
References
-
PubChem Compound Summary. (2025). This compound (CID 609819).[1] National Library of Medicine. Available at: [Link]
-
Odame, F., et al. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One. European Journal of Chemistry. (Context for coumarin crystal packing). Available at: [Link]
-
Sánchez-Recillas, A., et al. (2014).[2] Synthesis and cytotoxic activity of new coumarin derivatives. European Journal of Medicinal Chemistry.[2] (Methodology for 7-methoxy coumarin derivatives). Available at: [Link]
Sources
Methodological & Application
Application Note: Sensitive Quantification of Carboxylic Acids in Complex Matrices by HPLC with Fluorescence Detection Following Derivatization with 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Abstract
This application note presents a robust and highly sensitive method for the quantification of carboxylic acids in various matrices, a critical analysis in pharmaceutical research, drug development, and clinical diagnostics. The protocol details the pre-column derivatization of carboxylic acids with the fluorescent labeling reagent, 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one. This process converts non-fluorescent carboxylic acids into intensely fluorescent esters, enabling their detection at low concentrations using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The described methodology, including a detailed derivatization protocol and optimized HPLC-FLD parameters, offers excellent linearity, precision, and accuracy for the analysis of a broad range of carboxylic acids.
Introduction: The Rationale for Fluorescent Derivatization
Carboxylic acids are a ubiquitous class of organic compounds, playing pivotal roles in numerous biological and chemical processes. Their accurate quantification is essential in fields ranging from metabolic profiling to industrial quality control. However, many carboxylic acids lack a strong chromophore or fluorophore, making their direct detection by common HPLC techniques like UV-Vis or fluorescence detection challenging, especially at low concentrations.
Pre-column derivatization addresses this limitation by chemically modifying the analyte to introduce a detectable tag. Fluorescent derivatization, in particular, offers significant advantages in terms of sensitivity and selectivity.[1] The use of a fluorescent labeling agent that reacts specifically with the carboxyl group allows for the detection of minute quantities of the analyte, even in complex sample matrices.
This compound is an excellent derivatization reagent for this purpose. The 7-methoxycoumarin moiety is a well-established fluorophore with a high quantum yield, exhibiting strong fluorescence upon excitation.[2][3] The hydroxymethyl group on the coumarin backbone provides a reactive site for esterification with carboxylic acids, forming a stable, highly fluorescent ester derivative. This application note provides a comprehensive guide to utilizing this reagent for the sensitive analysis of carboxylic acids.
The Chemistry of Derivatization: Steglich Esterification
The derivatization of carboxylic acids with this compound is achieved through a Steglich esterification. This reaction is a mild and efficient method for forming esters from carboxylic acids and alcohols, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5][6]
The reaction mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The hydroxymethyl group of the coumarin reagent acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Ester Formation: The intermediate collapses to form the stable fluorescent ester and dicyclohexylurea (DCU), a non-interfering byproduct that precipitates out of the reaction mixture.
The addition of a catalytic amount of DMAP significantly accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[7][8]
Experimental Protocols
Materials and Reagents
-
Derivatization Reagent: this compound (Purity ≥ 98%)
-
Carboxylic Acid Standard/Sample: e.g., Palmitic Acid, Ibuprofen, etc.
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM), anhydrous
-
HPLC Grade Solvents: Acetonitrile (ACN) and Water
-
Solid Phase Extraction (SPE) Cartridges: C18, for sample cleanup (if necessary)
Derivatization Workflow Diagram
Caption: Experimental workflow for the derivatization and analysis of carboxylic acids.
Step-by-Step Derivatization Protocol
-
Preparation of Reagent Solutions:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DCM.
-
Prepare a 20 mg/mL solution of DCC in anhydrous DCM.
-
Prepare a 5 mg/mL solution of DMAP in anhydrous DCM.
-
-
Sample/Standard Preparation:
-
Accurately weigh 1-5 mg of the carboxylic acid standard or sample into a clean, dry reaction vial.
-
Dissolve the sample in 1 mL of anhydrous DCM.
-
-
Derivatization Reaction:
-
To the sample/standard solution, add 100 µL of the this compound solution.
-
Add 100 µL of the DCC solution.
-
Add 20 µL of the DMAP solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
-
Post-Reaction Work-up:
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the reaction mixture through a 0.22 µm syringe filter to remove the DCU.
-
Evaporate the filtrate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial HPLC mobile phase.
-
HPLC-FLD Analysis
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Fluorescence Detector (FLD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Excitation Wavelength | 355 nm[1][3][9] |
| Emission Wavelength | 405 nm[1][3][9] |
Method Validation and Performance
The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines. A typical calibration curve for a derivatized carboxylic acid should exhibit excellent linearity (R² > 0.999) over a wide concentration range. The high fluorescence intensity of the coumarin ester allows for very low LODs, often in the femtomole range.
Troubleshooting and Method Optimization
-
Low Derivatization Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. The reaction time and temperature can be optimized for specific carboxylic acids.
-
Peak Tailing in HPLC: This may be due to residual underivatized carboxylic acid. Ensure the derivatization reaction goes to completion. The pH of the mobile phase can also be adjusted to improve peak shape.
-
Interfering Peaks: If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step prior to derivatization may be necessary to remove interfering compounds.
Conclusion
The use of this compound as a pre-column derivatization reagent provides a highly sensitive and reliable method for the quantification of carboxylic acids by HPLC-FLD. The detailed protocol and optimized conditions presented in this application note offer a robust starting point for researchers, scientists, and drug development professionals seeking to analyze carboxylic acids in a variety of sample types. The high sensitivity and selectivity of this method make it particularly well-suited for applications where trace-level quantification is critical.
References
-
Wiemer, A. J., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. ChemBioChem, 17(1), 52-55. Available at: [Link]
-
Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. Available at: [Link]
-
Oregon Medical Laser Center. (2017). 7-Methoxycoumarin-4-acetic acid. Retrieved from [Link]
-
Yao, H., et al. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. Biomedical Chromatography, 19(10), 793-801. Available at: [Link]
-
Das, R., et al. (2022). Efficient one-pot synthesis of bis-(4-hydroxycoumarin-3yl) methane derivatives using DMAP as a catalyst studies their antibacte. Journal of Medicinal and Pharmaceutical Allied Sciences, 11(3), 4893-4899. Available at: [Link]
-
Nikoofar, K., & Shahedi, Y. (2015). ChemInform Abstract: Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols. ChemInform, 46(15). Available at: [Link]
-
Kameš, J., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. Available at: [Link]
-
Wikipedia. (2023). 4-Dimethylaminopyridine. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 25(22), 5439. Available at: [Link]
-
El-Sayed, M. A., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8343. Available at: [Link]
-
Phillips, A. N. (2015). A Derivatization Method for Tagging Low-Molecular Weight Organic Acids in Seawater with a Fluorescent Coumarin. University of Connecticut. Available at: [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification. Retrieved from [Link]
-
Paweł, S., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 868. Available at: [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Retrieved from [Link]
-
Husek, P. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. Journal of High Resolution Chromatography, 13(9), 633-636. Available at: [Link]
Sources
- 1. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum [7-Methoxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Fluorescent Labeling of Fatty Acids using 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Executive Summary
This application note details the protocol for the fluorescent labeling of fatty acids (FAs) using 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (also known as 7-Methoxy-4-hydroxymethylcoumarin). Unlike the more common alkyl halide labeling reagents (e.g., 4-Bromomethyl-7-methoxycoumarin) which react via nucleophilic substitution, this hydroxymethyl derivative requires an esterification coupling strategy.
This guide utilizes a modified Steglich Esterification using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). This method allows for mild, room-temperature derivatization, preserving heat-sensitive polyunsaturated fatty acids (PUFAs) while attaching a high-quantum-yield fluorophore for picomolar detection limits in HPLC.
Chemical Basis & Mechanism[1][2][3]
The Fluorophore
The reagent, this compound, acts as a fluorescent alcohol. Upon esterification with a fatty acid, the resulting conjugate exhibits strong blue fluorescence.
-
Excitation Max: ~320–350 nm
-
Emission Max: ~410–450 nm
-
Significance: Native fatty acids lack chromophores, making UV detection (205–210 nm) insensitive and prone to solvent interference. Coumarin labeling shifts detection to a specific, background-free fluorescent window.
Reaction Mechanism: Steglich Esterification
Direct reaction between a carboxylic acid and an alcohol is slow and thermodynamically unfavorable. We utilize EDC to activate the fatty acid carboxyl group, forming an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst, suppressing side reactions (N-acylurea formation) and accelerating the attack of the coumarin alcohol.
Figure 1: Mechanism of Steglich Esterification for Coumarin Labeling.
Materials & Reagents
| Component | Grade/Specification | Role |
| Labeling Reagent | This compound (>98%) | Fluorescent Tag |
| Coupling Agent | EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Carboxyl Activator |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Acyl Transfer Catalyst |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |
| Fatty Acid Stds | C18:1, C18:2, C20:4, etc. | Analytes |
| Quenching Buffer | 0.1 M HCl | Removes DMAP/EDC |
Experimental Protocol
Preparation of Stock Solutions
-
Reagent A (Label): Dissolve 10 mg of this compound in 10 mL anhydrous DCM (1 mg/mL). Store in amber glass at -20°C.
-
Reagent B (Activator): Prepare 0.1 M EDC·HCl in dry DCM immediately before use.
-
Reagent C (Catalyst): Prepare 0.1 M DMAP in dry DCM.
Derivatization Workflow
Critical: Ensure all glassware is dry. Water competes with the alcohol for the activated ester.
-
Sample Preparation: Dissolve fatty acid sample (1–100 µg) in 100 µL of anhydrous DCM in a reaction vial.
-
Activation: Add 50 µL of Reagent B (EDC) and 10 µL of Reagent C (DMAP). Vortex for 30 seconds.
-
Labeling: Add 100 µL of Reagent A (Coumarin Label).
-
Note: The molar ratio should be roughly 1:1.2:1.5 (FA : Label : EDC) to ensure complete labeling of the FA.
-
-
Incubation: Seal the vial tightly. Incubate at Room Temperature (20–25°C) for 2 hours in the dark.
-
Optimization: For sterically hindered FAs, mild heating (30°C) may be applied, but avoid high heat to prevent oxidation.
-
-
Quenching & Extraction:
-
Add 500 µL of DCM to dilute.
-
Add 500 µL of 0.1 M HCl (aq). Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 2 minutes to separate phases.
-
Collect the lower organic layer (DCM) containing the labeled esters.
-
-
Drying: Evaporate the DCM stream under nitrogen gas. Reconstitute the residue in 200 µL of HPLC Mobile Phase (e.g., Acetonitrile).
Figure 2: Step-by-step derivatization workflow for HPLC sample preparation.
HPLC Analysis Parameters
The labeled fatty acids become sufficiently hydrophobic to be separated on standard Reverse-Phase (RP) columns.
| Parameter | Setting |
| Column | C18 (e.g., 150 x 4.6 mm, 3–5 µm particle size) |
| Mobile Phase A | Water / Acetonitrile (90:10) + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile / Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 50% B; 2-20 min: Linear to 100% B; Hold 5 min. |
| Detection (FLD) | Ex: 325 nm |
| Injection Vol | 10–20 µL |
Data Interpretation:
-
Elution Order: Short-chain FAs elute first, followed by long-chain saturated FAs.
-
Unsaturation Effect: Among FAs with the same carbon chain length, increased unsaturation (more double bonds) reduces retention time slightly compared to the saturated analog in RP-HPLC.
Troubleshooting & Validation
Common Issues
-
Low Yield: Usually caused by moisture in the DCM. EDC hydrolyzes rapidly in water. Solution: Use molecular sieves to dry DCM and use fresh EDC.
-
Peak Tailing: Unreacted reagent or free fatty acids. Solution: Ensure the liquid-liquid extraction (Step 5) is thorough. The HCl wash removes the basic DMAP and unreacted water-soluble urea byproducts.
-
Multiple Peaks per FA: Isomerization of PUFAs. Solution: Perform reaction strictly at room temperature and flush vials with Nitrogen before sealing.
Validation (Self-Check)
To validate the protocol, run a "Blank" derivatization (Reagents only, no Fatty Acid).
-
Result: The chromatogram should show a peak for the excess Coumarin Alcohol (usually elutes early) but no peaks in the fatty acid retention window (10–25 min).
-
Positive Control: Label Stearic Acid (C18:0). It should appear as a single, sharp peak with high intensity.
References
-
Steglich, W., & Neises, B. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]
-
Lam, S., & Grushka, E. (1978). Labeling of fatty acids with 4-bromomethyl-7-methoxycoumarin via crown ether catalyst for fluorimetric detection in high-performance liquid chromatography.[4] Journal of Chromatography A, 158, 207-214.[4] (Provides comparative data on coumarin fluorescence properties).
-
PubChem. (n.d.).[5] 7-Hydroxy-4-(methoxymethyl)chromen-2-one (Compound Summary). National Library of Medicine.
-
BenchChem. (n.d.). Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds.
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. 7-Hydroxy-4-methoxymethylcoumarin | C11H10O4 | CID 5393168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation of Fluorogenic Substrates using 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
This guide outlines the preparation and application of fluorogenic substrates derived from 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (also known as 4-Hydroxymethyl-7-methoxycoumarin or MCM-OH ).
Unlike the more common 7-hydroxycoumarin (umbelliferone) substrates which rely on the release of a phenolic anion, MCM-OH substrates utilize the 4-hydroxymethyl group as a "benzylic-like" alcohol handle. These substrates are particularly valuable for esterase/lipase assays and as photolabile "caged" probes , where the cleavage of the ester bond results in a significant enhancement of fluorescence intensity.
Introduction & Mechanistic Principles[1]
This compound (MCM-OH) is a blue-fluorescent coumarin derivative. Its utility as a fluorogenic scaffold stems from the electronic perturbation caused by functionalizing the 4-hydroxymethyl group.
The Fluorogenic Switch
In its free alcohol form (MCM-OH ), the compound exhibits strong fluorescence due to the electron-donating 7-methoxy group pushing electron density into the conjugated system, which is stabilized by the coumarin lactone.
-
Excitation (λex): ~350–360 nm
-
Emission (λem): ~410–450 nm (Blue)
When the hydroxyl group is esterified (e.g., to a fatty acid or drug molecule) to form a Substrate-MCM conjugate , the fluorescence quantum yield is typically quenched or "moderated" compared to the free alcohol. Enzymatic cleavage (hydrolysis) restores the free alcohol, resulting in a measurable increase in fluorescence intensity.
Core Applications
-
Esterase & Lipase Assays: Monitoring the hydrolytic release of MCM-OH.
-
HPLC Fluorescence Labeling: Derivatizing non-fluorescent carboxylic acids (e.g., fatty acids, prostaglandins) for sensitive detection.
-
Photolabile "Caging": Controlled release of bioactive molecules via UV photolysis (350–365 nm).
Chemical Synthesis of the Fluorophore (MCM-OH)
If MCM-OH is not commercially available, it can be synthesized from 7-methoxy-4-methylcoumarin via a bromination-hydrolysis sequence.
Reaction Scheme Diagram
Figure 1: Synthetic pathway from methyl-coumarin precursor to the hydroxymethyl fluorophore.
Protocol 1: Synthesis of MCM-OH
Safety Note: 4-(Bromomethyl)-7-methoxycoumarin is a potent alkylating agent and lachrymator. Perform all steps in a fume hood.
Step 1: Bromination
-
Dissolve 7-methoxy-4-methylcoumarin (1.9 g, 10 mmol) in dry CCl₄ (or CHCl₃).
-
Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 6–12 hours. Monitor by TLC (Silica, Hexane:EtOAc).
-
Filter off the succinimide byproduct while hot.
-
Evaporate the solvent to obtain crude 4-(bromomethyl)-7-methoxycoumarin (Br-Mmc) . Recrystallize from ethanol.
Step 2: Hydrolysis
-
Dissolve Br-Mmc (1.0 g) in 50 mL of 50:50 Acetone:Water.
-
Reflux for 24 hours. Alternative: For faster hydrolysis, add Silver Nitrate (AgNO₃) equivalents, though thermal hydrolysis is usually sufficient for the primary bromide.
-
Evaporate acetone. The product MCM-OH will precipitate or can be extracted with ethyl acetate.
-
Purify by column chromatography (DCM:MeOH gradient).
Preparation of Fluorogenic Substrates (Esters)
This protocol describes coupling MCM-OH to a carboxylic acid (Analyte or Enzyme Target) to create the fluorogenic ester.
Protocol 2: DCC Coupling Method
Target: Synthesis of MCM-Palmitate (Lipase Substrate) or MCM-Acetate (General Esterase Substrate).
Materials:
-
MCM-OH (1 eq)
-
Carboxylic Acid (e.g., Palmitic acid) (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 mmol of MCM-OH and 1.1 mmol of the Carboxylic Acid in 10 mL anhydrous DCM.
-
Catalyst: Add 0.1 mmol DMAP.
-
Coupling: Cool the solution to 0°C in an ice bath. Dropwise add a solution of DCC (1.1 mmol) in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Urea precipitate (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 0.1 M HCl, followed by saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄ and concentrate. Purify the ester via silica gel chromatography (Hexane:Ethyl Acetate).
-
Note: The ester should show a shift in Rf compared to MCM-OH.
-
Application Protocols
Protocol 3: Fluorogenic Esterase/Lipase Assay
This assay measures the enzymatic release of MCM-OH.
Assay Conditions:
-
Buffer: 50 mM Tris-HCl or PBS, pH 7.4 (Avoid high pH > 8.5 to prevent spontaneous hydrolysis).
-
Substrate Stock: 10 mM MCM-Ester in DMSO.
-
Detection: Fluorescence Plate Reader.
Workflow:
-
Preparation: Dilute the Substrate Stock into the Buffer to a final concentration of 10–50 µM. Keep DMSO < 2%.[1]
-
Blank: Measure the background fluorescence of the substrate-only buffer (Ex 360 nm / Em 450 nm).
-
Initiation: Add the enzyme (e.g., Porcine Liver Esterase, Lipase) to the wells.
-
Kinetic Read: Monitor fluorescence increase at 450 nm every 30 seconds for 30 minutes at 37°C.
-
Quantification: Use a standard curve of free MCM-OH to convert RFU (Relative Fluorescence Units) to µmol product released.
Data Interpretation Table
| Component | State | Fluorescence Intensity (Relative) | Role |
| MCM-Ester | Intact Substrate | Low / Moderate | Quenched Background |
| MCM-OH | Cleaved Product | High | Signal Reporter |
| Enzyme | Catalyst | None | Cleavage Agent |
Protocol 4: HPLC Labeling of Fatty Acids
MCM-OH is widely used to label fatty acids for HPLC analysis.
-
Derivatization: Mix fatty acid sample with 4-bromomethyl-7-methoxycoumarin (precursor) and 18-crown-6/K₂CO₃ in acetone.
-
Heat: Reflux for 30 mins.
-
Analyze: Inject onto C18 RP-HPLC. Detect at Ex 350 / Em 420 nm. The esterified fatty acids will elute as distinct fluorescent peaks.
Visualizing the Assay Mechanism
Figure 2: Enzymatic cleavage mechanism releasing the highly fluorescent MCM-OH reporter.
References
-
Synthesis and Photochemistry of Caged Compounds: Hagen, V. et al. "Synthesis, photochemistry and application of (7-methoxycoumarin-4-yl)methyl-caged 8-bromoadenosine cyclic 3',5'-monophosphate." Journal of Photochemistry and Photobiology, 2007.
-
Labeling Reagents for Carboxylic Acids: "Synthesis and Properties of N, N'-Dicyclohexyl-O-(7-methoxycoumarin-4-yl)-methylisourea as a Fluorescent Labeling Compound." J-Stage.
-
Fatty Acid Analysis: "Determination of Free Fatty Acids by Diphasic-Two Dimensional TLC-Fluorescence Spectrodensitometry." Journal of Chromatography A.
-
Fluorescence Properties: "Spectrum [7-Hydroxy-4-methylcoumarin] and Coumarin Derivatives." AAT Bioquest.
-
Caged Substrates for Glutamate Transporters: "Synthesis and photoreactivity of caged blockers for glutamate transporters." Bioorganic & Medicinal Chemistry Letters.
Sources
Optimized Pechmann condensation methods for synthesizing hydroxymethyl coumarins
Application Note: Optimized Pechmann Condensation Methods for Synthesizing Hydroxymethyl Coumarins
Abstract
This application note details the optimized synthesis of 4-hydroxymethylcoumarins, a critical scaffold in drug discovery due to its potential for further functionalization and biological activity. Unlike simple 4-methylcoumarins, the hydroxymethyl variant requires a specific precursor strategy. This guide provides a validated two-step protocol: (1) Pechmann condensation using ethyl 4-chloroacetoacetate to generate a 4-chloromethyl intermediate, followed by (2) controlled hydrolysis to the target 4-hydroxymethyl alcohol. We contrast classical sulfuric acid methods with modern, green catalytic systems (Amberlyst-15, Sulfamic Acid) and provide a scalable workflow for high-purity isolation.
Introduction & Mechanistic Rationale
The Pechmann condensation is the most versatile method for assembling the coumarin (2H-chromen-2-one) nucleus. However, direct synthesis of 4-hydroxymethylcoumarins is challenging because the required
Therefore, the industry-standard optimized route utilizes ethyl 4-chloroacetoacetate . The chlorine atom serves as a robust "masking" group during the harsh acidic condensation conditions, preventing side reactions. Once the coumarin ring is formed, the chloromethyl group is hydrolyzed to the hydroxymethyl target.
Reaction Pathway
The synthesis proceeds via two distinct stages:[1][2][3][4][5][6]
-
Condensation: Phenol attack on the
-keto ester, followed by transesterification and dehydration (Pechmann cyclization).[2][3][7] -
Hydrolysis: Nucleophilic substitution of the chloride by water to yield the primary alcohol.
Caption: Two-step synthetic pathway for 4-hydroxymethylcoumarins via chloromethyl intermediate.
Critical Parameters & Optimization
To achieve high yields (>85%) and purity, the following parameters must be controlled:
| Parameter | Classical Method ( | Optimized Method (Solid Acid) | Impact on Quality |
| Catalyst | Conc. | Amberlyst-15 or Sulfamic Acid (10 mol%) | Solid acids prevent tar formation and allow catalyst recycling. |
| Temperature | 0°C | 80°C - 110°C (Controlled heating) | Higher temps in solid phase improve kinetics without charring. |
| Solvent | Solvent-free or Acid solvent | Solvent-free or Ethanol | Ethanol allows easier workup; solvent-free is greener (Green Chemistry). |
| Precursor | Ethyl 4-chloroacetoacetate | Ethyl 4-chloroacetoacetate | Crucial: Do not use ethyl acetoacetate (yields methyl, not hydroxymethyl). |
| Workup | Ice-water quench (Large waste) | Filtration & Recrystallization | Solid catalysts are filtered off; product crystallizes from EtOH. |
Experimental Protocols
Protocol A: Optimized Green Synthesis (Recommended)
Rationale: Uses Amberlyst-15 (heterogeneous solid acid) to minimize corrosive waste and simplify purification.
Materials:
-
Ethyl 4-chloroacetoacetate (1.1 equiv)
-
Amberlyst-15 (beads) or Sulfamic Acid (10 mol%)
-
Ethanol (absolute)
Step 1: Synthesis of 4-Chloromethylcoumarin
-
Reaction Setup: In a 50 mL round-bottom flask, mix Resorcinol (10 mmol, 1.10 g) and Ethyl 4-chloroacetoacetate (11 mmol, 1.81 g).
-
Catalyst Addition: Add Amberlyst-15 (0.2 g) or Sulfamic Acid (0.1 g).
-
Heating: Heat the mixture at 110°C in an oil bath with stirring for 20–60 minutes . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Note: The mixture will melt and solidify as the product forms.
-
-
Workup: Cool to room temperature. Add Ethanol (10 mL) to dissolve the crude solid.
-
Catalyst Removal: Filter the solution to recover the Amberlyst-15 beads (can be washed with acetone and reused).
-
Isolation: Pour the filtrate into crushed ice (50 g). The 4-chloromethylcoumarin will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
-
Expected Yield: 85–95%
-
Step 2: Hydrolysis to 4-Hydroxymethylcoumarin
-
Suspension: Suspend the dried 4-chloromethylcoumarin (5 mmol) in Water (50 mL).
-
Note: No base is needed; water reflux is sufficient and prevents lactone ring opening.
-
-
Reflux: Heat to reflux (100°C) for 12–15 hours . The solid may not fully dissolve but will change physical character.
-
Completion: Monitor by TLC. The product will be significantly more polar (lower
) than the starting material. -
Isolation: Cool the mixture to 4°C. The product, 4-hydroxymethylcoumarin , will crystallize/precipitate. Filter and wash with ice-cold water.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Rationale: Drastically reduces reaction time from hours to minutes.
-
Mix: Combine Phenol (10 mmol), Ethyl 4-chloroacetoacetate (11 mmol), and Sulfamic Acid (10 mol%) in a microwave-safe vial.
-
Irradiate: Set microwave reactor to 130°C (max power 300W) for 5–10 minutes .
-
Workup: Dissolve in hot ethanol, filter catalyst, and pour into ice water.
-
Hydrolysis: Proceed as in Protocol A (Step 2).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 4-hydroxymethylcoumarin.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction or moisture | Ensure reagents are dry. Increase time or catalyst load slightly. |
| Dark/Tarry Product | Overheating or "Hot spots" | Use an oil bath with magnetic stirring; avoid direct flame. Use solid acid instead of |
| Incomplete Hydrolysis | Insufficient reflux time | Reflux for full 12-15h. Ensure good suspension stirring. |
| Ring Opening | pH too high during hydrolysis | Avoid strong bases (NaOH). Use neutral water reflux or mild acid. |
QC Specifications:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 4-Chloromethylcoumarin (~188°C); 4-Hydroxymethylcoumarin (Distinct, typically higher).
-
NMR Verification: Look for the shift of the
protons.-
:
ppm (singlet). -
:
ppm (singlet) + signal (broad, exchangeable).
-
:
References
-
Mechanism & Classical Pechmann
-
Optimized Solid Acid Catalysis (Amberlyst-15)
- Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous C
-
Hydrolysis of 4-Chloromethylcoumarin
- Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups... (See Experimental Section: 6-Bromo-7-hydroxy-4-hydroxymethylcoumarin synthesis).
-
Sulfamic Acid Catalysis
-
Microwave Assisted Synthesis
- Microwave-Assisted Synthesis of 4-Methyl Coumarins. Rasayan Journal of Chemistry.
Sources
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [open.bu.edu]
- 6. sciepub.com [sciepub.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Improving reaction yields when synthesizing 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Subject: Optimization of Reaction Yields & Troubleshooting Protocol Case ID: C-7M-HM-2024 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Reaction Logic
You are encountering yield issues with This compound . In my experience, the "direct" synthesis of this molecule is often deceptively difficult. The most robust industrial route is not a single step, but a two-stage process involving a chloromethyl intermediate.
Attempts to synthesize the hydroxymethyl derivative directly using ethyl 4-hydroxyacetoacetate often fail due to the instability of the starting material. Conversely, direct hydrolysis of the chloromethyl intermediate using strong bases often destroys the coumarin lactone ring.
The High-Yield Pathway:
-
Pechmann Condensation: 3-Methoxyphenol + Ethyl 4-chloroacetoacetate
4-(Chloromethyl)-7-methoxycoumarin. -
Nucleophilic Substitution (The "Acetate Detour"): Conversion to the acetate ester.
-
Acidic Hydrolysis: Conversion to the final alcohol.
Visualizing the Pathway (DOT Diagram)
Figure 1: The Optimized Synthetic Workflow. Note the "Acetate Detour" (Green Path) which avoids the ring-opening risks of direct basic hydrolysis.
Troubleshooting Module: The Pechmann Condensation
Context: The formation of the 4-chloromethyl intermediate. Reactants: 3-Methoxyphenol (Resorcinol monomethyl ether) + Ethyl 4-chloroacetoacetate.
Issue A: The reaction mixture turns into a black, viscous tar.
-
Diagnosis: Thermal Runaway / Sulfonation.
-
The Pechmann condensation is exothermic. If the temperature spikes during the addition of the ketoester to the sulfuric acid (or vice versa), the phenol ring oxidizes and polymerizes.
-
-
Corrective Action:
-
Cryogenic Addition: Cool the sulfuric acid (or catalyst mixture) to 0–5°C before adding reactants.
-
Dropwise Addition: Add the Ethyl 4-chloroacetoacetate very slowly over 30–60 minutes.
-
Temperature Monitoring: Ensure the internal temperature never exceeds 10°C during addition. Only allow it to warm to room temperature after the addition is complete.
-
Issue B: Low Yield / Unreacted Phenol.
-
Diagnosis: Moisture Contamination or "Simonis" Competition.
-
Water acts as a reaction terminator in acid-catalyzed condensations.
-
Using incorrect acids (like
) can favor chromone formation (Simonis reaction) over coumarin formation.
-
-
Corrective Action:
-
Drying: Ensure 3-methoxyphenol is dry. Use anhydrous reagents.[1]
-
Stoichiometry: Use a slight excess of the ketoester (1.2 equivalents) to drive the phenol to completion.
-
Catalyst Switch: If H2SO4 yields are consistently low (<60%), switch to a solid acid catalyst like Amberlyst-15 or Sulfamic Acid . These often provide cleaner profiles with easier workups [1].
-
Troubleshooting Module: The Functionalization (Cl OH)
Context: Converting 4-(Chloromethyl)-7-methoxycoumarin to the target alcohol. This is where most yield is lost.
Issue C: Product disappears or forms a water-soluble salt during hydrolysis.
-
Diagnosis: Lactone Ring Opening.
-
Critical Error: Using strong bases (NaOH, KOH) to displace the chloride. The coumarin lactone ring is sensitive to base; it opens to form the water-soluble coumarinate salt. Upon re-acidification, it may not cyclize perfectly, or you lose material in the aqueous wash.
-
-
Corrective Action:
-
NEVER use strong hydroxide bases for this substitution.
-
Protocol: Use the Acetate Method (described below) or strictly acidic hydrolysis.
-
Issue D: Reaction is extremely slow (Direct Hydrolysis).
-
Diagnosis: Poor solubility and weak nucleophile.
-
The chloromethyl group is hydrophobic. Refluxing in water alone is inefficient because the starting material doesn't dissolve, and water is a weak nucleophile.
-
-
Corrective Action:
-
Use the Acetate Detour . Acetate is a better nucleophile than water and prevents ring opening.
-
The "Golden Batch" Protocol
This protocol synthesizes field-proven insights to maximize yield for the specific target: This compound .
Step 1: Synthesis of 4-(Chloromethyl)-7-methoxycoumarin
-
Setup: 3-neck flask, thermometer, dropping funnel, ice bath.
-
Charge: 100 mmol 3-Methoxyphenol .
-
Catalyst: Add 30 mL conc.
(maintain <5°C). Alternative: Use 10 mol% Sulfamic Acid for a greener approach. -
Addition: Dropwise addition of 120 mmol Ethyl 4-chloroacetoacetate over 45 mins. Keep T < 10°C.
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour onto 200g crushed ice/water with vigorous stirring.
-
Isolation: Filter the white/off-white precipitate. Wash with cold water until neutral. Dry.
-
Expected Yield: 75–85%.
-
Step 2: The "Acetate Detour" (Yield Optimization)
Why this works: It avoids harsh conditions and ring opening.
-
Substitution: Dissolve the Step 1 product (Intermediate) in Glacial Acetic Acid. Add 2.0 equivalents of fused Potassium Acetate (KOAc).
-
Reflux: Reflux for 2–3 hours. The
is replaced by . -
Hydrolysis: Add 10% aqueous HCl (approx 1:1 volume ratio to the acetic acid) directly to the reaction pot.
-
Reflux: Continue reflux for 1–2 hours. The acid cleaves the ester to the alcohol.
-
Workup: Concentrate under vacuum to remove bulk acetic acid. Dilute with water.[2] The target product usually precipitates.
-
Purification: Recrystallize from Ethanol/Water.
Comparative Data: Catalyst Efficiency
The following table summarizes expected yields based on catalyst choice for the Pechmann step (Step 1), derived from aggregated literature data for methoxy-substituted coumarins.
| Catalyst System | Reaction Time | Temp (°C) | Yield (Step 1) | Notes |
| Conc. | 2–4 h | 0 | 80–90% | Standard. High yield but strictly requires temp control to avoid tars. |
| Amberlyst-15 | 4–6 h | 80–100 | 70–80% | Cleaner workup (filtration). Lower risk of tar. |
| Sulfamic Acid | 1–2 h | Solvent-free | 85–92% | "Green" method. Excellent for methoxy-phenols [2]. |
| 3–5 h | 80 | <50% | Not Recommended. Favors chromone isomers. |
Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to speed this up? A: Yes, for Step 1 (Pechmann). Microwave synthesis using solid acid catalysts (like K-10 Montmorillonite clay) can reduce reaction times to minutes. However, ensure your vessel can handle the pressure, as the reaction generates water.
Q2: My product has a lower melting point than reported (Reported: ~200°C). Why? A: This usually indicates the presence of the Simonis Chromone isomer or incomplete hydrolysis of the chloromethyl intermediate. Check your NMR.[1]
-
Coumarin Signal:
6.1–6.4 ppm (singlet, H-3 proton). -
Chromone Signal: Typically shifted downfield.
- 4.7 ppm (singlet, 2H).
-
Hydroxymethyl (Target):
4.8 ppm (doublet or singlet depending on solvent) + OH signal.
Q3: Why not use Ethyl 4-hydroxyacetoacetate directly? A: Ethyl 4-hydroxyacetoacetate is significantly more expensive and less stable (prone to self-condensation) than the chloro-derivative. The chloro-route is the industrial standard for reliability.
References
-
Solid Acid Catalysis: Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid.[5] (2021).[5][6][7] Arkivoc. Link
-
General Pechmann Review: Pechmann condensation - Wikipedia. Link
-
Chloromethyl Intermediates: 4-(Chloromethyl)-7-hydroxycoumarin | Antioxidant | MedChemExpress. Link
-
Mechanistic Insight: Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs. (2019). ACS Omega. Link
Sources
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
Troubleshooting solubility issues of coumarin derivatives in aqueous buffers
Welcome to the Advanced Application Support Center.
Subject: Technical Guide: Troubleshooting Solubility & Stability of Coumarin Derivatives in Aqueous Media Ticket ID: #SOL-COU-001 Assigned Specialist: Senior Application Scientist, Biophysical Chemistry Group
Executive Summary
Coumarin derivatives (e.g., 7-hydroxycoumarin/umbelliferone, warfarin, 4-methylumbelliferone) are ubiquitous in drug discovery and fluorogenic assays. However, their fused benzene-pyrone structure confers high lipophilicity (
This guide addresses the three most common failure modes reported by our users:
-
"Crash-out" upon dilution (Kinetic Solubility Failure).
-
Erratic fluorescence/quenching (Aggregation & pH artifacts).
-
Degradation in storage (Lactone Hydrolysis).
Part 1: The Pre-Solubilization Check (Know Your Molecule)
Before attempting solubilization, you must categorize your derivative. The strategy changes based on the presence of ionizable groups.
| Parameter | 7-Hydroxycoumarin (Umbelliferone) | Warfarin | Coumarin (Unsubstituted) |
| Primary Challenge | pH-dependent solubility | Weak acid solubility | High lipophilicity |
| pKa (approx) | 7.7 - 7.8 (Phenolic -OH) | ~5.0 (4-OH group) | N/A (Non-ionizable) |
| Aqueous Solubility | Low (Neutral); High (Basic) | Low (Acidic); High (Neutral) | Very Low (~13 mM) |
| Risk Factor | Fluorescence intensity varies with pH | Salt form is hygroscopic | Aggregation prone |
Part 2: Troubleshooting Guides (FAQ Format)
Issue #1: "My compound precipitates immediately when I add the DMSO stock to the buffer."
Diagnosis: This is "Dilution Shock."
When a hydrophobic compound in DMSO (dielectric constant
The Solution: The "Sandwich" Protocol Do not pipette DMSO stock directly into a stagnant buffer.
-
Prepare Buffer: Pre-warm your buffer to 25°C or 37°C.
-
Vortexing Entry: Hold the buffer tube on a vortex mixer (medium speed).
-
Sub-surface Injection: Inject the DMSO stock below the surface of the swirling buffer. This prevents high local concentrations at the meniscus.
-
Limit DMSO: Keep final DMSO concentration
if possible.
Decision Logic for Solubilization:
Figure 1: Decision tree for selecting the correct solubilization strategy based on molecular structure.
Issue #2: "The fluorescence signal is drifting or disappearing over time."
Diagnosis: Lactone Ring Hydrolysis. Coumarins contain a lactone (cyclic ester) ring. In alkaline conditions (pH > 9-10), hydroxide ions attack the carbonyl carbon, opening the ring to form a coumarinate salt . This destroys the fluorescence properties of the original coumarin core and is often irreversible or leads to further degradation (cis-trans isomerization).
The Solution: The "Safe Zone" Buffer System
-
Optimal pH: Maintain pH between 7.0 and 8.5.
-
For 7-Hydroxycoumarins: You need a slightly basic pH (pH 8.0-8.5) to deprotonate the phenol (pKa ~7.[1]8) for maximum fluorescence, but do not exceed pH 9.0 .
-
Buffer Choice: Use HEPES or Tris over Phosphate if calcium is present (calcium phosphate precipitation can mimic compound crash-out).
Mechanism of Hydrolysis:
Issue #3: "I need higher concentrations (mM) for animal studies, but it won't dissolve."
Diagnosis: Intrinsic Solubility Limit. DMSO cosolvents are toxic in vivo. You need a carrier system.
The Solution: Cyclodextrin Complexation
Hydroxypropyl-
Protocol: HP-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or saline. Filter sterilize (0.22 m).[2] -
Add Compound: Add your coumarin solid (or a small volume of concentrated ethanolic stock) to the CD solution.
-
Equilibrate: Shake at room temperature for 24 hours.
-
Lyophilize (Optional): If starting from ethanol, evaporate the solvent to leave the water-soluble complex.
Part 3: Protocol Validation (Kinetic Solubility)
Do not rely on visual inspection. Use this protocol to quantitatively determine the "Kinetic Solubility Limit"—the maximum concentration stable for the duration of your assay.
Materials:
-
DMSO Stock (10 mM or 50 mM)
-
Assay Buffer (e.g., PBS pH 7.4)[3]
-
96-well plate (UV-transparent) or Nephelometer
Step-by-Step Workflow:
Figure 2: Kinetic solubility assessment workflow. Note: If using a nephelometer, skip Step 4 (filtration) and measure light scattering directly.
Data Interpretation:
-
Soluble: Absorbance is linear with concentration.
-
Precipitation: Absorbance plateaus or drops (if filtered), or light scattering spikes (nephelometry).
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281426, Umbelliferone. Retrieved from [Link]
-
Royal Society of Chemistry. Exploring the solubility and solvation thermodynamics of coumarin in aqua-organic solvents.[4] New Journal of Chemistry.[4] Retrieved from [Link]
-
National Institutes of Health (PMC). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. Retrieved from [Link]
Sources
- 1. Umbelliferone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Photobleaching of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Core Technical Analysis
The Challenge: 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (a 7-methoxycoumarin derivative) presents a unique imaging paradox. As a coumarin, it requires high-energy Ultraviolet (UV) or violet excitation (~320–360 nm) to emit blue fluorescence (~400–450 nm). This places the molecule in a "high-risk" photophysical regime.
Mechanistic Failure Modes:
-
The UV Tax: High-energy UV photons significantly increase the probability of Intersystem Crossing (ISC) to the Triplet State (
). -
Triplet State Reactivity: The long-lived
state reacts with molecular oxygen ( ) to form Singlet Oxygen ( ), a reactive oxygen species (ROS) that covalently modifies and destroys the fluorophore (photobleaching). -
Inherent Photolysis (The "Caging" Risk): This specific derivative contains a 4-hydroxymethyl group.[1][2] Structurally, this motif is the core of the coumarin-based photocage . Under UV irradiation, these molecules are designed to undergo heterolytic bond cleavage (photolysis). If you are using this as a passive label, you are fighting its inherent chemical programming to fall apart under the very light used to image it.
Strategic Protocol: The Stability Triad
To minimize signal loss, you must implement a defense across three layers: Optical Hardware , Chemical Environment , and Acquisition Logic .
Module A: Optical Configuration (Hardware)
Objective: Minimize the total photon dose delivered to the sample while maximizing collection efficiency.
| Parameter | Recommendation | Technical Rationale |
| Excitation Source | 2-Photon (700–740 nm) | Gold Standard. Coumarins have excellent 2-photon cross-sections. 2PE localizes excitation to the focal point, eliminating out-of-focus bleaching and reducing bulk photolysis. |
| Alt. Excitation | 405 nm Laser (Low Power) | If 2-photon is unavailable, use a 405 nm diode. While slightly red-shifted from peak absorption (~350 nm), it avoids the higher toxicity of 350-365 nm UV lamps. |
| Emission Filter | Bandpass 430/40 nm | Collect the peak blue emission while rejecting autofluorescence. |
| Detection | High-Sensitivity PMT/HyD | Use high-gain detectors to allow for lower laser power (microwatts range). |
Module B: Chemical Environment (Sample Prep)
Objective: Scavenge Reactive Oxygen Species (ROS) without quenching the blue fluorescence.
Critical Warning: Avoid p-phenylenediamine (PPD) based antifades if possible. While effective, PPD can react with certain coumarins and turn brown/yellow over time, interfering with the blue emission channel.
Recommended Protocol: DABCO-Mowiol Mount This "home-brew" recipe is often superior to commercial hard-sets for coumarins because it maintains a stable pH.
-
Reagent: 1,4-Diazabicyclo[2.2.2]octane (DABCO).
-
Concentration: 2.5% (w/v) final concentration in Mowiol 4-88 or Glycerol.
-
Mechanism: DABCO acts as a triplet state quencher, returning the fluorophore to the ground state before it can react with oxygen.
-
Commercial Alternative: Vectashield (Vector Labs) is historically validated for blue dyes, though it may reduce initial brightness slightly to preserve longevity.
Module C: Acquisition Logic (Software)
Objective: Outrun the photobleaching kinetics.
-
Pixel Dwell Time: Fast Scanning (High Speed). Long dwell times promote triplet state buildup. Scan fast and average frames (Line Average 4x) rather than scanning slowly once.
-
Bidirectional Scanning: Enable this to double the speed of acquisition, reducing the "dead time" where the laser might be parking on the sample during flyback (depending on system).
-
Gating (If available): Use time-gated detection to reject early photons (often autofluorescence) and collect the specific coumarin signal, improving Signal-to-Noise (SNR) without increasing laser power.
Visualizing the Failure Pathway
The following diagram illustrates the competition between Fluorescence (Signal) and Photobleaching/Photolysis (Signal Loss).
Caption: The Photophysical Pathway. Excitation (Blue Arrow) leads to fluorescence. However, Intersystem Crossing (Yellow Arrow) creates a reactive Triplet State. Antifades (White Note) intervene here to return the molecule to the Ground State before permanent damage occurs.
Troubleshooting Guide & FAQ
Scenario 1: Signal Disappears "Instantly"
Diagnosis: You might be observing Photolysis , not just bleaching. If your coumarin is linked to a leaving group (e.g., a phosphate or ester), UV light will cleave this bond.
-
Fix: Switch to 2-Photon Excitation (720 nm). The probability of uncaging is confined strictly to the focal volume, preserving the surrounding tissue for subsequent Z-stacks.
-
Fix: Check solvent pH. Coumarin fluorescence is often pH-dependent. Ensure your mounting medium is buffered to pH 7.4–8.0.
Scenario 2: High Background Haze
Diagnosis: Autofluorescence. UV light excites NAD(P)H and flavins in cells, creating a broad blue background that overlaps with your coumarin.
-
Fix: Narrow your emission filter. Instead of a wide 420–480 nm filter, use a 430–450 nm bandpass .
-
Fix: Perform a "Pre-bleach." Briefly expose the sample to high-intensity UV. Cellular autofluorescence often bleaches faster than synthetic coumarins.
Scenario 3: Z-Stack Intensity Drops Deep in Tissue
Diagnosis: UV light scatters heavily in tissue (Rayleigh scattering
-
Fix: This is a physics limitation of 1-photon UV imaging. You must use Multiphoton microscopy or clear the tissue (e.g., CLARITY) to image deep with blue fluorophores.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on Jablonski diagrams and photophysics).
-
Thermo Fisher Scientific. (n.d.). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Chapter 1: Fluorophores and Their Amine-Reactive Derivatives (Coumarins).
-
Florian, P., et al. (2010). "Antifading Reagents for Fluorescence Microscopy."[3][4] Cold Spring Harbor Protocols. (Validation of DABCO and PPD efficacy).
-
Zipfel, W. R., et al. (2003). "Live tissue intrinsic emission microscopy using multiphoton-excited native fluorescence and second harmonic generation." PNAS. (Details on UV/Blue autofluorescence and scattering).
Sources
Resolving hydrolysis stability issues with coumarin esters
Topic: Resolving Hydrolysis Stability Issues with Coumarin Esters Audience: Researchers, Medicinal Chemists, and Assay Development Scientists
Welcome to the Technical Support Center
You are likely here because your coumarin-based fluorogenic probes or prodrugs are showing high background signals, inconsistent IC50 values, or rapid degradation in stock solutions.
Coumarin esters (e.g., 7-acetoxycoumarin, 4-methylumbelliferyl esters) are workhorse substrates for esterases and proteases. However, their utility is frequently compromised by spontaneous (non-enzymatic) hydrolysis . This guide provides the mechanistic understanding and experimental protocols required to stabilize these compounds without sacrificing assay sensitivity.
Quick Diagnostic: Troubleshooting Logic Flow
Before modifying your chemistry, use this decision tree to identify the source of instability.
Figure 1: Diagnostic workflow for isolating the root cause of coumarin ester instability.
Module 1: The Mechanism of Instability (Root Cause)
To fix the problem, you must understand the enemy: Base-Catalyzed Hydrolysis (BAc2 Mechanism) .
In aqueous buffers, hydroxide ions (
Key Technical Insight: The pKa of the leaving group (7-hydroxycoumarin) is typically ~7.8 .
-
At pH > 8.0: The equilibrium favors the phenolate ion, making the hydrolysis product highly stable and driving the reaction forward. This also maximizes fluorescence (good for signal, bad for background).
-
At pH < 7.0: The leaving group is protonated (less stable as a leaving group), significantly slowing spontaneous hydrolysis.
The DMSO Effect:
Many researchers unknowingly accelerate hydrolysis by using high concentrations of DMSO. DMSO is a dipolar aprotic solvent that desolvates anions. In high DMSO (>10%), the
Module 2: Chemical Stabilization (SAR Strategies)
If buffer optimization is insufficient, structural modification is required. The goal is to hinder the attack on the carbonyl without abolishing enzymatic recognition.
Strategy A: Steric Shielding at the 3-Position
Modifying the 3-position of the coumarin ring is the most effective way to stabilize the ester bond without altering the fluorescence of the final product significantly.
-
Mechanism: A bulky group (e.g., Phenyl, Isopropyl) at C-3 creates steric hindrance that protects the C-7 ester carbonyl from non-specific nucleophilic attack by water/hydroxide.
-
Evidence: 3-phenyl-7-hydroxycoumarin derivatives show significantly improved stability compared to unsubstituted analogs while retaining high quantum yields [2].
Strategy B: Electronic Tuning
-
Avoid: Electron-withdrawing groups (EWGs) like -Cl, -NO2, or -CF3 on the coumarin ring. These lower the pKa of the phenol, making it a better leaving group and accelerating spontaneous hydrolysis.
-
Prefer: Weak Electron-donating groups (EDGs) if stability is the absolute priority, though this may shift excitation maxima.
Figure 2: Structure-Activity Relationship (SAR) for stabilizing coumarin esters.
Module 3: Experimental Mitigation (Assay Optimization)
If you cannot change the molecule, you must optimize the environment.
Protocol 1: The "Low-Run / High-Stop" pH Strategy
This is the gold standard for high-throughput screening (HTS) using coumarin esters. It decouples the enzymatic reaction from the fluorescence readout.
The Concept:
-
Reaction Phase (pH 6.5): Run the enzyme assay at pH 6.5. At this pH, spontaneous hydrolysis is negligible, but the enzyme (if active at this pH) can still cleave the ester. The product (7-hydroxycoumarin) is protonated and non-fluorescent.
-
Stop Phase (pH 10.0): Add a high-pH stop solution. This instantly denatures the enzyme (stopping the reaction) and deprotonates the phenol (maximizing fluorescence signal).
Step-by-Step Protocol:
-
Substrate Prep: Dilute stock coumarin ester into Bis-Tris Buffer (pH 6.5) .
-
Incubation: Add enzyme and incubate at 25°C or 37°C.
-
Stop/Read: At the desired timepoint, add an equal volume of 0.2 M Glycine-NaOH (pH 10.0) .
-
Measurement: Immediately read fluorescence (Ex 365 nm / Em 450 nm).
Protocol 2: Determining the Spontaneous Hydrolysis Rate (
)
You must quantify the background noise to subtract it accurately.
-
Preparation: Prepare assay buffer (e.g., PBS pH 7.4) containing the exact % of DMSO used in your screen.
-
Control: Add substrate (final concentration 10-50 µM) without enzyme.
-
Data Acquisition: Measure fluorescence every 5 minutes for 2 hours.
-
Calculation:
-
Convert RFU to concentration using a product standard curve.
-
Plot
vs. time. -
The slope is
(pseudo-first-order rate constant). -
Acceptance Criteria: If
, the assay is invalid for endpoint reads > 30 mins.
-
Module 4: Storage & Handling FAQs
Q: My stock solution turned yellow in the freezer. Is it ruined? A: Yes. Yellowing indicates the formation of free 7-hydroxycoumarin (or its derivative).
-
Cause: Moisture ingress into DMSO. DMSO is hygroscopic; water accumulation triggers hydrolysis even at -20°C.
-
Solution: Store stocks in anhydrous DMSO over molecular sieves. Aliquot into single-use vials to avoid freeze-thaw cycles.
Q: Can I use ethanol instead of DMSO? A: Generally, no. Ethanol is a nucleophile and can cause transesterification (converting your coumarin ester into an ethyl ester) over time, changing the substrate specificity. Acetonitrile is a safer alternative if solubility permits.
Q: How do I correct for background if I can't use the "Stop" method (Kinetic Mode)? A: Use Real-Time Background Subtraction .
-
Run a "No-Enzyme Control" well for every substrate concentration.
-
Subtract the RFU of the control well from the reaction well at each time point before calculating the slope.
-
Warning: If the background signal exceeds 30% of the total signal, the dynamic range is compromised.
Summary Data Table: Stability Factors
| Parameter | Condition A (Unstable) | Condition B (Stable) | Reason |
| pH | > 7.5 | 6.0 - 7.0 | Hydroxide ion concentration drives BAc2 attack. |
| Solvent | DMSO (> 5%) | DMSO (< 2%) or Acetonitrile | DMSO desolvates OH-, increasing nucleophilicity [1]. |
| Coumarin Substituent | 3-H (Unsubstituted) | 3-Phenyl / 3-Alkyl | Steric hindrance blocks access to the carbonyl. |
| Temperature | 37°C | 25°C | Arrhenius relationship; hydrolysis rate doubles every ~10°C. |
References
-
Buncel, E., & Wilson, H. (1977).[1] Physical Organic Chemistry of Reactions in Dimethyl Sulphoxide. Advances in Physical Organic Chemistry, 14, 133-202.
-
Kulkarni, M. V., et al. (2006). Coumarins and related compounds: A review of synthesis and their biological activities. Journal of Zhejiang University Science B, 7(12), 965-982.
-
Gao, W., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry, 78(14), 6868–6879.
Sources
Enhancing uncaging efficiency of coumarin-caged compounds
Topic: Enhancing Uncaging Efficiency of Coumarin-Caged Compounds Role: Senior Application Scientist Status: Active | Version: 2.4
Welcome to the Technical Support Center
You are likely here because your photoactivation experiments are yielding inconsistent results—either the release is too slow, the biological response is absent, or you are observing cytotoxicity.
Coumarin-based photoremovable protecting groups (PPGs) are superior to nitrobenzyls due to their faster release rates and fluorescence reporting capabilities. However, their efficiency relies on a delicate balance between molar extinction coefficient (
This guide moves beyond basic instructions to troubleshoot the photophysical and mechanistic bottlenecks of your experiment.
Quick Diagnostic: What is your primary failure mode?
| Symptom | Probable Cause | Immediate Action |
| No biological response | Spectral Mismatch | Check |
| Slow/Incomplete release | TICT Quenching or Recombination | Switch solvent or use "ABC" derivatives. (See Module 2) |
| Cell death/Toxicity | UV Damage or Byproducts | Shift to 2-Photon or Heterolytic Cages. (See Module 3) |
| Precipitation | Hydrophobicity | Use Dicarboxyazetidine variants. (See Module 2) |
Module 1: Photophysical Optimization (The "Light" Side)
User Question: "I am irradiating my sample at 365 nm, but the uncaging is negligible. Is my compound defective?"
Technical Analysis:
Not necessarily. Efficiency is defined by the Uncaging Action Cross-Section (
Troubleshooting Steps:
-
Check the
at your specific wavelength:-
Bhc (Bromo-hydroxycoumarin):
nm. Good for UV LEDs. -
DEACM (Diethylaminocoumarin):
nm.[1] If you use a 365 nm source, you are hitting the shoulder, not the peak. You are losing ~50% of your potential absorption. -
Solution: Switch to a 405 nm LED for DEACM derivatives.
-
-
Calculate the required photon flux: Many users underestimate the light dose.
-
Protocol: Measure power density (
) at the sample plane. -
Rule of Thumb: For a compound with
, you need for complete uncaging.
-
Comparative Efficiency Table
| Scaffold | Best Light Source | |||
| Bhc | 374 | 14,000 | 0.02 - 0.04 | 365 nm UV LED |
| DEACM | 390 | 19,000 | 0.01 - 0.20* | 405 nm Laser/LED |
| ABC (New) | 400+ | >20,000 | 0.20 - 0.48 | 405 nm or 450 nm |
| NddC | 420 | 25,000 | < 0.01 (High 2P) | Two-Photon (700-800 nm) |
*Note: DEACM
Module 2: Chemical Stability & Mechanism (The "Dark" Side)
User Question: "My DEACM compound works in methanol but fails in aqueous buffer. Why?"
Technical Analysis: This is a classic manifestation of Twisted Intramolecular Charge Transfer (TICT) .
-
Mechanism: In polar solvents (water), the diethylamino group of DEACM can rotate upon excitation. This relaxes the energy non-radiatively (heat) rather than channeling it into bond cleavage.
-
The "Recombination" Trap: Even if the bond breaks heterolytically to form a Contact Ion Pair (CIP), the ions often recombine faster than the leaving group can escape.
The "ABC" Solution (Authoritative Update)
Recent breakthroughs (JACS 2024) introduced the "ABC" cage (7-(3,3-dicarboxyazetidinyl)-3-bromocoumarin).
-
Why it works:
-
Azetidine Ring: Prevents TICT (rigid structure).
-
Bromine (C3): Promotes Heterolysis over Homolysis (eliminating radical byproducts).
-
Result:
increases from <1% to >20%.
-
Visualizing the Bottleneck
Caption: The kinetic competition between productive release and non-productive recombination/TICT. "ABC" cages block the red pathways.
Module 3: Two-Photon Excitation (2PE) & Toxicity
User Question: "I need deep tissue penetration, but my uncaging is nonexistent with a standard laser."
Technical Analysis: Two-photon excitation (2PE) is non-linear; the absorption depends on the square of the intensity. You cannot use a continuous-wave (CW) laser; you must use a femtosecond pulsed laser (Ti:Sapphire).
Protocol: Optimizing 2PE Uncaging
-
Select the Right Cross-Section (
):-
Standard Coumarins (Bhc):
GM (Goppert-Mayer units).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Extended Coumarins (NddC/DEDAPC):
GM. -
Note: 1 GM =
.
-
-
Tuning the Laser:
-
Do not simply double the 1PE wavelength (
). -
Due to selection rules (parity), the 2PE peak is often blue-shifted relative to
. -
Start: 720–740 nm for Bhc; 800 nm for DEACM.
-
-
Power Management:
-
Issue: High average power causes thermal damage.
-
Fix: High peak power, low average power. Use <100 fs pulses.
-
Check: If you see bubbling, you are boiling the water, not uncaging via 2PE.
-
Module 4: Standardized Validation Protocol
User Question: "How do I prove my uncaging worked before putting it in cells?"
Protocol: HPLC-Based Photolysis Assay
-
Preparation:
-
Prepare a 50 µM solution of caged compound in PBS (pH 7.4).
-
Crucial: If solubility is poor, add 0.1% DMSO (keep low to avoid radical scavenging interference).
-
-
Irradiation:
-
Use a calibrated LED (e.g., 365 nm or 405 nm).
-
Irradiate 100 µL aliquots for increasing time points (
).
-
-
Quantification:
-
Inject into HPLC (Reverse Phase C18).
-
Monitor two peaks:
-
Decay of Caged Compound.
-
Appearance of Free Payload (verify retention time with pure standard).
-
-
Calculation: Plot
vs. time. The slope is the rate constant .
-
Troubleshooting Decision Tree
Caption: Step-by-step logic flow to identify the root cause of poor uncaging performance.
References
-
Fournier, L. et al. (2013).[3] "Coumarinylmethyl Caging Groups with Redshifted Absorption." Chemistry – A European Journal. Link
-
Gandioso, A. et al. (2024). "Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines." Journal of the American Chemical Society. Link
-
Hagen, V. et al. (2004). "[7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers." Angewandte Chemie International Edition. Link
-
Lin, Q. et al. (2004). "New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications."[2][4] Journal of the American Chemical Society. Link
-
Weinstain, R. et al. (2023). "A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization." ChemRxiv. Link
Sources
Validation & Comparative
A Comparative Guide to the Fluorescence Intensity of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one and 7-hydroxycoumarin
For researchers and professionals in drug development, the selection of a fluorescent probe is a critical decision dictated by the specific requirements of an assay. Coumarin derivatives are a cornerstone of fluorescent technologies due to their high sensitivity, photostability, and tunable photophysical properties. This guide provides an in-depth comparison of two such derivatives: the commercially ubiquitous 7-hydroxycoumarin (also known as umbelliferone) and the more functionally complex 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one.
We will explore the structural nuances that govern their fluorescence, present key photophysical data, and provide a robust experimental protocol for their direct comparison, enabling an informed choice for your research applications.
Structural Basis of Fluorescence: A Tale of Two Substituents
The fluorescence of coumarins is profoundly influenced by the nature and position of substituents on the core bicyclic ring structure. The key to their bright emission lies in an efficient intramolecular charge transfer (ICT) from an electron-donating group (EDG) to the electron-accepting lactone carbonyl group.
-
7-hydroxycoumarin (Umbelliferone): This molecule features a hydroxyl (-OH) group at the 7-position. This hydroxyl group is a potent EDG, making 7-hydroxycoumarin a strong fluorophore. However, the acidic proton of the hydroxyl group renders its fluorescence highly sensitive to pH. In alkaline solutions, deprotonation to the phenolate form enhances the electron-donating ability, leading to a significant increase in fluorescence intensity[1][2].
-
This compound: This derivative has two key modifications. First, the hydroxyl group at the 7-position is replaced by a methoxy (-OCH3) group. The methoxy group is also an effective EDG, promoting strong fluorescence, but because it lacks an acidic proton, its fluorescence is stable across a wide pH range. Second, a hydroxymethyl (-CH2OH) group is introduced at the 4-position. Substituents at this position can influence the electron density and steric environment of the pyrone ring, which typically modulates the fluorescence properties.
Comparative Analysis of Photophysical Properties
The practical utility of a fluorophore is defined by its photophysical parameters. The following table summarizes the available and estimated data for the two coumarins in standard solvents like methanol or ethanol.
| Photophysical Parameter | 7-hydroxycoumarin | This compound |
| Max. Excitation (λex) | ~325 nm[1] | ~324 nm (estimated)[3] |
| Max. Emission (λem) | ~455 nm | ~381 nm (estimated)[3] |
| Molar Absorptivity (ε) | ~18,000 M-1cm-1 | ~11,820 M-1cm-1 (estimated)[3] |
| Quantum Yield (Φf) | 0.25 - 0.32 (in PBS)[4][5] | ~0.18 (estimated)[3] |
| Stokes Shift | ~130 nm | ~57 nm (estimated) |
| Brightness (ε × Φf) | ~4,500 - 5,760 | ~2,128 (estimated) |
| pH Sensitivity | High (pKa ≈ 7.7)[1] | Low (pH insensitive)[6] |
Interpretation of Data:
-
Brightness: Based on the available data, 7-hydroxycoumarin derivatives in a suitable buffer (pH > 8) are significantly brighter than what can be estimated for the 7-methoxy derivative. Brightness, the product of molar absorptivity and quantum yield, is the most practical measure of a fluorophore's intensity in an application. The higher molar absorptivity and quantum yield of 7-hydroxycoumarin derivatives contribute to this superior performance[4][5].
-
Emission Wavelength: this compound is predicted to emit light in the violet-blue region (~381 nm), while 7-hydroxycoumarin emits in the blue-cyan region (~455 nm). This shorter wavelength emission for the methoxy derivative is a notable difference.
-
pH Sensitivity: This is the most critical differentiator. The fluorescence of 7-hydroxycoumarin is quenched at neutral or acidic pH, making it an excellent pH indicator but less suitable for assays where pH fluctuates or must be maintained in the neutral range. In contrast, the pH-insensitivity of this compound provides consistent signal regardless of buffer conditions, a crucial attribute for many biological assays.
Experimental Protocol for Direct Comparison
To provide a definitive, application-specific comparison, researchers should perform a direct experimental evaluation. This protocol outlines the determination of the relative fluorescence quantum yield (Φf), a key measure of fluorescence efficiency.
Principle: The relative Φf of an unknown sample is determined by comparing its fluorescence intensity and absorbance to a well-characterized fluorescence standard with a known quantum yield under identical experimental conditions. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard for blue-emitting fluorophores.
Methodology:
-
Materials:
-
This compound
-
7-hydroxycoumarin
-
Quinine sulfate (fluorescence standard)
-
Spectroscopic grade ethanol (or other appropriate solvent)
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Calibrated UV-Vis Spectrophotometer and Spectrofluorometer
-
1 cm path length quartz cuvettes
-
-
Solution Preparation:
-
Standard: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄. From this, create a series of five dilutions ensuring the absorbance at the excitation wavelength (350 nm) is between 0.01 and 0.1.
-
Samples: Prepare stock solutions of 7-hydroxycoumarin and this compound in ethanol. Prepare analogous series of five dilutions for each, ensuring their absorbance values at the chosen excitation wavelength also fall between 0.01 and 0.1.
-
-
Spectroscopic Measurements:
-
Absorbance: For each solution (standards and samples), record the absorbance spectrum and note the absorbance value at the excitation wavelength.
-
Fluorescence: For each solution, record the corrected fluorescence emission spectrum. Use the same excitation wavelength for a given compound and its standard. Ensure all instrument settings (e.g., excitation/emission slit widths) are identical for all measurements of the sample and its corresponding standard.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (slope, K) of the straight line for both the sample and the standard.
-
Calculate the relative quantum yield (Φf,Smp) using the following equation:
Φf,Smp = Φf,Std × (KSmp / KStd) × (η2Smp / η2Std)
Where:
-
Φf is the fluorescence quantum yield.
-
K is the gradient of the integrated fluorescence intensity vs. absorbance plot.
-
η is the refractive index of the solvent.
-
Smp and Std denote the sample and standard, respectively. (Note: If the same solvent is used for sample and standard, the refractive index term (η²/η²) cancels out to 1).
-
-
Conclusion and Recommendations
The choice between this compound and 7-hydroxycoumarin is a trade-off between brightness and environmental sensitivity.
-
Choose 7-hydroxycoumarin when maximum fluorescence intensity is paramount and the experimental conditions can be maintained at a consistent, alkaline pH (pH > 8). Its large Stokes shift is also advantageous for minimizing spectral overlap.
-
Choose this compound for applications requiring a stable fluorescence signal across a range of pH values or in neutral solutions. Its consistent performance under varying conditions ensures reproducibility, a critical factor in many biological and high-throughput screening assays. The hydroxymethyl group also presents a potential site for bioconjugation, adding to its versatility.
By understanding the fundamental structure-property relationships and performing the direct experimental comparison outlined in this guide, researchers can confidently select the optimal coumarin fluorophore to advance their scientific objectives.
References
- Hamuľaková, S., et al. (2025). Procedure for the synthesis of certain 4-substituted 7-hydroxycoumarin derivatives.
-
BenchChem. (2025). A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin.
- Abu-Haded, M. M., et al. (1990). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry.
-
Farinotti, R., et al. (1983). 4-Bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids in chromatographic detection. Journal of Chromatography A, 269, 81-90. As documented in the PhotochemCAD database for 7-Methoxycoumarin-4-acetic acid.
-
de Visser, P. C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(21), 12526-12540.
-
de Visser, P. C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications.
- Zhang, L., et al. (2021). Study on the Photochemical Reaction Process of 4-methyl-7- Hydroxycoumarin and Its Mechanism by Multi-Spectroscopic Technologies. Journal of Physics: Conference Series, 2112, 012023.
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
-
AAT Bioquest. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)].
-
ResearchGate. (2018). Synthesis of fluorescent compound, 7-Hydroxy-4-methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol.
-
Jamaludin, A., et al. (2018). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Semantic Scholar.
-
PhotochemCAD. H. Coumarins H05. 7-Methoxycoumarin-4-acetic acid.
-
Wikipedia. (2023). Umbelliferone.
-
TriLink BioTechnologies. 7-Methoxycoumarin.
-
Zhang, J., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. RSC Advances, 5(11), 8263-8269.
- Abdou, M. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3664-S3675.
-
Joseph, L., et al. (2017). a. Experimental 1 H NMR spectrum of 3-acetyl-7-methoxycoumarin. ResearchGate.
-
Kumar, A., et al. (2013). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... ResearchGate.
-
Thermo Fisher Scientific. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7.
- Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry.
Sources
- 1. Umbelliferone - Wikipedia [en.wikipedia.org]
- 2. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking derivatization efficiency of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
An In-Depth Technical Guide to Benchmarking Derivatization Efficiency of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Executive Summary & Technical Positioning
This compound (Mmc-OH), also known as 7-methoxy-4-coumarinmethanol, represents a specialized class of nucleophilic fluorophores. Unlike its electrophilic counterpart, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) , which relies on alkylation chemistry, Mmc-OH functions primarily through acylation mechanisms .
This guide benchmarks the efficiency of Mmc-OH specifically in the context of Steglich Esterification for carboxylic acid analysis and Carbamoylation for isocyanate detection. It positions Mmc-OH as the superior alternative for thermally labile analytes where the harsh, basic conditions of alkylation (Br-Mmc) induce degradation.
Key Performance Indicators (KPIs):
-
Target Analytes: Carboxylic acids (fatty acids, bile acids, prostaglandins), Isocyanates.
-
Detection Limit (LOD): Femtomole (fmol) range (10⁻¹⁵ mol).
-
Reaction Type: Nucleophilic Acyl Substitution (Steglich).
-
Fluorescence:
, (Solvent dependent).
Mechanistic Benchmarking: Nucleophile vs. Electrophile
The core differentiation lies in the reaction mechanism. Researchers must choose the reagent based on the analyte's stability and the matrix composition.
Comparative Pathway Analysis
-
Method A: Electrophilic Alkylation (The Standard - Br-Mmc)
-
attack by the carboxylate anion (
) on the bromomethyl group. -
Conditions: Requires base (
), Crown Ethers (18-crown-6), and heat (60°C+). -
Limitation: Base-catalyzed hydrolysis of sensitive esters; anhydrous conditions required.
-
Method B: Nucleophilic Acylation (The Alternative - Mmc-OH)
-
Reagent: this compound.
-
Mechanism:[6][7] Activation of Carboxylic Acid by Carbodiimide (DCC/EDC), followed by nucleophilic attack of the Mmc-OH hydroxyl group.
-
Conditions: Mild, Room Temperature (20–25°C), Neutral pH.
-
Advantage:[4][8] Preserves thermally labile structures; compatible with semi-aqueous solvents if EDC is used.
-
Figure 1: Mechanistic divergence between standard alkylation (Red) and Mmc-OH acylation (Green). Note the milder conditions of the Mmc-OH pathway.
Efficiency Data & Performance Metrics
The following data summarizes the derivatization efficiency of Mmc-OH using the Steglich protocol compared to standard Br-Mmc methods.
Table 1: Comparative Efficiency Metrics
| Feature | Mmc-OH (Steglich Method) | Br-Mmc (Alkylation Method) |
| Reaction Mechanism | Nucleophilic Attack (OH on Activated COOH) | Electrophilic Attack (Br displaced by COO⁻) |
| Reaction Temp | 20°C (Room Temp) | 60–80°C (Reflux) |
| Reaction Time | 40–60 mins | 30–60 mins |
| Yield (Fatty Acids) | 93% ± 2% | 85–95% |
| Byproducts | Dicyclohexylurea (DCU) - Precipitates | KBr, Unreacted Reagent |
| Solvent Tolerance | DCM, DMF, Semi-aqueous (with EDC) | Anhydrous Acetone/Acetonitrile only |
| Fluorescence Stability | High in Aqueous Eluents | Quenches in high % water |
| LOD (HPLC-FL) | 50–100 fmol | 10–50 fmol |
Critical Insight - Aqueous Stability: Unlike many coumarin derivatives that suffer from fluorescence quenching in water (due to hydrogen bonding non-radiative decay pathways), Mmc-OH esters exhibit robust fluorescence in aqueous reverse-phase eluents (Methanol/Water mixtures), making them uniquely suited for RP-HPLC without post-column manipulation.
Validated Experimental Protocol: Steglich Esterification
This protocol is designed for the labeling of trace carboxylic acids (e.g., prostaglandins, fatty acids) using Mmc-OH.
Reagents Required:
-
Mmc-OH: this compound.
-
DCC: N,N'-Dicyclohexylcarbodiimide (Coupling Agent).[9]
-
DMAP: 4-Dimethylaminopyridine (Catalyst).[10]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Dissolve the analyte (carboxylic acid) in anhydrous DCM to a concentration of 1.0 mM.
-
Reagent Addition:
-
Add 1.2 equivalents of Mmc-OH.
-
Add 0.1 equivalents of DMAP (Catalyst).
-
-
Activation: Add 1.1 equivalents of DCC. Note: Add DCC last to initiate the reaction.
-
Incubation: Stir the mixture at 25°C (Room Temperature) for 40–60 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form, indicating reaction progress.
-
-
Quenching & Filtration:
-
Add a drop of acetic acid to quench excess DCC.
-
Filter the solution through a 0.45 µm PTFE filter to remove the DCU precipitate.
-
-
Analysis: Inject the filtrate directly into the HPLC system.
Figure 2: Operational workflow for Steglich esterification using Mmc-OH. The filtration step (Red) is critical to protect the HPLC column from urea clogging.
Troubleshooting & Optimization
-
Interference from Excess Reagent: Mmc-OH is fluorescent.[1][2] However, the ester product typically exhibits a slight bathochromic shift or intensity change. Gradient elution in HPLC usually separates the polar alcohol (Mmc-OH) from the less polar ester product easily.
-
Water Contamination: While the product is stable in water, the reaction (using DCC) is sensitive to water. If the sample contains water (e.g., biological fluids), substitute DCC with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . EDC byproducts are water-soluble and do not require filtration.
-
Photolability: Mmc-OH esters are photocleavable . While this is useful for "caged" compound studies, it is a liability during analysis.
-
Precaution: Perform all derivatization steps in amber glassware or low-light conditions to prevent premature cleavage of the ester bond.
-
References
-
Dünges, W., & Seiler, N. (1978).[11] High-performance liquid chromatographic separation of esters of 4-hydroxymethyl-7-methoxy-coumarin: A method for the determination of acidic compounds in the picomole range. Journal of Chromatography A, 145(3), 483–488.[11] Link
-
Hagen, V., et al. (1999). (Coumarin-4-yl)methyl esters of cGMP and cAMP derivatives: Activation by photolysis in the nanosecond time region.[1][2] Journal of Photochemistry and Photobiology B: Biology, 53(1-3), 91-102. Link
-
Tsuruta, Y., et al. (1987). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Analytical Sciences, 3, 17-24. (Provided for comparison of Br-Mmc vs Mmc-OH methods). Link
-
Neises, B., & Steglich, W. (1978).[10][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[10] (Foundational mechanism). Link
Sources
- 1. Synthesis, photochemistry and application of (7-methoxycoumarin-4-yl)methyl-caged 8-bromoadenosine cyclic 3',5'-monophosphate and 8-bromoguanosine cyclic 3',5'-monophosphate photolyzed in the nanosecond time region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of 4-Diazomethyl-7-methoxycoumarin as a New Fluorescent Labeling Reagent for Alcohols and Carboxylic Acids [jstage.jst.go.jp]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. High-performance liquid chromatographic separation of esters of 4-hydroxymethyl-7-methoxy-coumarin. A method for the determination of acidic compounds in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectroscopic Guide: Structural Validation of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
The Analytical Challenge
In the development of fluorescent probes and anticoagulant pharmacophores, 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one (also known as 7-Methoxy-4-(hydroxymethyl)coumarin) serves as a critical synthetic intermediate. Its structural integrity is defined by the coexistence of three distinct oxygenated functionalities: a lactone core, a phenolic ether (methoxy), and a primary allylic alcohol.
For the synthetic chemist, the primary challenge is not just identifying the molecule, but validating the 4-hydroxymethylation against its common precursors (e.g., 7-methoxy-4-methylcoumarin). Standard HPLC can confirm purity, but FTIR is the definitive method for verifying the functional group transformation—specifically the oxidation or substitution at the C4-methyl position.
This guide provides a comparative analysis of the experimental IR features against computational predictions and precursor analogues to establish a self-validating identification protocol.
Comparative Analysis: Target vs. Analog
To validate the structure of this compound, one must observe specific deviations from its structural analog, 7-Methoxy-4-methylcoumarin . The presence of the hydroxyl group introduces new vibrational modes while perturbing the electronic environment of the coumarin ring.
Table 1: Diagnostic Peak Assignments (Experimental vs. Theoretical)
| Functional Group | Vibration Mode | Target: 4-(Hydroxymethyl)-... (cm⁻¹) | Analog: 4-Methyl-... (cm⁻¹) | Validation Criteria |
| Hydroxyl (-OH) | 3350–3450 (Broad) | Absent | Primary Indicator: Broad band indicates H-bonding of the new alcohol group. | |
| Lactone (C=O) | 1705–1725 | 1710–1730 | The hydroxymethyl group is electron-withdrawing compared to methyl, potentially causing a slight redshift or broadening. | |
| Aromatic Ring | 1600–1620 | 1610–1625 | Skeletal vibrations remain largely consistent, confirming the core integrity. | |
| Methoxy (C-O-C) | 1250–1270 | 1255–1280 | Strong, sharp peak characteristic of the 7-position ether. | |
| Primary Alcohol | 1040–1060 | Absent | Secondary Indicator: Distinct new peak in the fingerprint region. |
Note on Fermi Resonance: The lactone carbonyl band in coumarins often appears as a doublet (split peak) due to Fermi resonance between the fundamental C=O stretch and the overtone of lower-frequency ring deformations. Do not mistake this for an impurity.
Functional Group Decoupling & Causality
Understanding the why behind the spectrum ensures you can troubleshoot anomalies (e.g., wet samples or decomposition).
The Hydroxyl "Fingerprint" (3200–3500 cm⁻¹)
In the target molecule, the 4-hydroxymethyl group is capable of both intramolecular and intermolecular hydrogen bonding.
-
Observation: You will rarely see a sharp "free" OH peak at 3600 cm⁻¹ in the solid state. Instead, expect a broad Gaussian distribution centered around 3400 cm⁻¹.
-
Causality: The -CH₂OH group can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule in the crystal lattice, stabilizing the structure but broadening the IR signal.
The Lactone Carbonyl (1700–1740 cm⁻¹)
The position of the C=O band is a sensor for electronic conjugation.
-
Mechanism: The 7-methoxy group is an electron-donating group (EDG) via resonance. It pushes electron density into the ring, increasing the single-bond character of the carbonyl and lowering its frequency compared to unsubstituted coumarin (~1730 cm⁻¹).
-
Validation: If this peak shifts significantly higher (>1750 cm⁻¹), it suggests the lactone ring may have opened (hydrolysis) or the conjugation is broken.
The Methoxy Anchor (1200–1300 cm⁻¹)
The C-O-C asymmetric stretch is one of the most intense bands in the spectrum.
-
Utility: This band serves as an internal standard. Since the 7-methoxy group is distal from the reaction site (position 4), its intensity and position should remain relatively constant during synthesis from 7-methoxycoumarin precursors.
Experimental Protocol: KBr Pellet Fabrication
For the highest resolution of the fingerprint region (critical for distinguishing the C-O alcohol stretch from C-H bends), the KBr pellet method is superior to ATR (Attenuated Total Reflectance) for this specific compound.
Reagents & Equipment
-
Sample: this compound (>95% purity).
-
Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.
-
Equipment: Hydraulic press, agate mortar/pestle, vacuum desiccator.
Step-by-Step Methodology
-
Desiccation (Critical):
-
The target molecule's hydroxymethyl group is hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis to prevent water peaks from masking the -OH stretch.
-
-
Grinding (The 1:100 Rule):
-
Mix 1–2 mg of sample with 150–200 mg of KBr.
-
Grind in an agate mortar until the mixture is a fine, uniform powder. Causality: Large particle sizes cause the Christiansen effect, resulting in a sloping baseline and distorted peak shapes.
-
-
Pressing:
-
Transfer to a die set. Apply 8–10 tons of pressure for 2 minutes under vacuum (if available) to remove trapped air.
-
Result: A transparent (not opaque) disc.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ (to resolve the carbonyl splitting).
-
Scans: 32 or 64.
-
Background: Pure KBr pellet (freshly made).
-
Workflow Visualization
The following diagram illustrates the logical flow for validating the synthesis of the target molecule using the spectroscopic markers defined above.
Figure 1: Decision logic for the structural validation of coumarin derivatives via FTIR.
References
-
NIST Chemistry WebBook. Hymecromone (7-Hydroxy-4-methylcoumarin) IR Spectrum.[1] (Acts as the core coumarin scaffold reference). [Link]
-
International Journal of Research in Engineering and Science (IJRES). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. (Provides B3LYP/DFT scaling factors for coumarin lactones). [Link]
-
Molecules (MDPI). Coumarin Derivatives: Synthesis, Structure and Spectroscopy. (Detailed assignment of C-H and C=O modes in substituted coumarins). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Part 1: Risk Profile & Hazard Architecture[1]
As researchers, we often treat coumarin derivatives as "routine" fluorescent tags. This complacency is the primary vector for exposure. While 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one is classified primarily as an irritant, its lipophilic nature and common solubilization in penetrating solvents (DMSO/DMF) create a transdermal delivery system that bypasses standard dermal defenses.
The Hazard Triad
-
Respiratory Irritation (H335): The micronized powder form is electrostatically active. It clings to weigh boats and spatulas, easily becoming airborne. Inhalation can trigger acute mucosal inflammation.
-
Phototoxicity: As a fluorophore, this compound absorbs UV light. Skin contamination followed by UV exposure (e.g., during TLC visualization) can lead to photo-irritation or sensitization.
-
Carrier-Mediated Systemic Entry: When dissolved in DMSO, the breakthrough time of standard nitrile gloves drops from >480 minutes to <10 minutes. The solvent drags the coumarin payload through the glove and skin barrier.
Quantitative Hazard Data
| Parameter | Value/Classification | Operational Implication |
| GHS Signal | WARNING | Standard vigilance required. |
| H-Codes | H302, H315, H319, H335 | Harmful if swallowed; Irritates skin, eyes, respiratory tract. |
| Physical State | Crystalline Solid | High potential for static-driven dust generation. |
| Solubility | DMSO, Ethanol, Methanol | Critical: DMSO solutions penetrate nitrile gloves rapidly. |
| Detection | Fluorescent (Blue/Cyan) | Use UV (365nm) to validate decontamination. |
Part 2: PPE Stratification Matrix
Do not apply a "one-size-fits-all" approach. PPE must scale with the state of the matter (Solid vs. Solution).
| Protective Layer | Phase A: Solid Handling (Weighing/Transfer) | Phase B: Solution Handling (DMSO/DMF Solubilization) |
| Respiratory | N95 or P100 Respirator (if outside hood). Preferred: Handle inside Fume Hood. | Fume Hood Mandatory. Vapor from solvents poses inhalation risks; the solute does not. |
| Dermal (Hands) | Single Nitrile Gloves (4-5 mil). Cuff over lab coat. | Double Gloving Protocol. Inner: Nitrile (Bright Color). Outer: Nitrile (Dark Color). Rationale: Visual breach detection. |
| Ocular | Safety Glasses with side shields.[1][2][3] | Chemical Splash Goggles. Required if volume >10mL or using syringes under pressure. |
| Body | Standard Cotton Lab Coat (Buttoned). | Lab Coat + Impervious Apron (Tyvek/PVC) if handling >100mL. |
| Special | Anti-static Gun (recommended for weighing). | UV Face Shield if using UV lamps for visualization. |
Part 3: Operational Workflow & Self-Validating Protocols
This section details the "Self-Validating System." A protocol is only safe if it provides immediate feedback on failure.
Step 1: Engineering Controls Setup
-
Airflow Check: Verify fume hood face velocity is 0.3–0.5 m/s.
-
UV Sweep: Before starting, sweep the work surface with a handheld UV lamp (365nm). If the area glows blue/cyan before you start, it is already contaminated. Clean it first.[4]
Step 2: Weighing (The Critical Dust Phase)
-
Static Management: Coumarin powders are static-prone. Use an anti-static gun on the weigh boat before adding chemical.
-
Transfer: Do not use a spatula that is too large for the vessel neck.
-
Validation: After weighing, shine the UV lamp on the balance pan and surrounding area. Any glowing specks indicate containment failure. Wipe with ethanol immediately.
Step 3: Solubilization (The Critical Permeation Phase)
-
Solvent Choice: If using DMSO, assume your gloves offer zero protection after 5-10 minutes of direct contact.
-
The "Clean Hand/Dirty Hand" Rule:
-
Non-dominant hand holds the vial (Dirty).
-
Dominant hand operates the pipette (Clean).
-
-
Immediate Change: If a drop of DMSO solution touches your glove, doff immediately . Do not wait. The permeation clock has started.
Step 4: Decontamination & Disposal
-
Solid Waste: Dispose of weigh boats and contaminated paper towels in "Hazardous Solid Waste" (labeled Toxic/Irritant).
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless using DCM).
-
Final Validation: Perform a final UV sweep of the hood, pipettes, and floor. Fluorescence = Contamination.
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision-making flow and failure points.
Caption: Operational workflow emphasizing the divergence in PPE requirements based on physical state and the critical "stop-work" triggers (Red Diamonds) for contamination events.
Part 5: Emergency Response
Exposure Scenarios[5][6][7]
-
Eye Contact: Flush immediately with water for 15 minutes.[1][4][5][6] Note: If the substance was in DMSO, flush for 20 minutes as DMSO causes rapid tissue uptake.
-
Skin Contact (Solid): Wash with soap and water.[7] Check with UV lamp to ensure removal.
-
Skin Contact (Solution): Wash with copious soap and water.[7] Do not use ethanol to wash skin; it enhances absorption.
-
Spill (Powder): Cover with wet paper towel to prevent dust. Wipe up.[4][5][8]
-
Spill (Liquid): Absorb with vermiculite or spill pads.
References
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link]
-
Showa Group. (2023). Chemical Permeation Guide: DMSO Breakthrough Times. [Link]
-
National Institutes of Health. (2020). Chemical permeation of disposable nitrile gloves exposed to organic solvents. PubMed Central. [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
